Quinapril
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDRRTOADPPCHY-HSQYWUDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023547 | |
| Record name | Quinapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Quinapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.50e-03 g/L | |
| Record name | Quinapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
85441-61-8 | |
| Record name | Quinapril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85441-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinapril [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085441618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00881 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quinapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINAPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ84Y44811 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Quinapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120-130 °C, 120 - 130 °C | |
| Record name | Quinapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00881 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Quinapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015019 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Properties of Quinapril
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of Quinapril, a potent angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. This document details experimental protocols for its synthesis, presents its key chemical characteristics in a structured format, and illustrates its mechanism of action through a detailed signaling pathway diagram.
Chemical Properties of this compound Hydrochloride
This compound is typically used in its hydrochloride salt form to enhance its stability and solubility. The key chemical and physical properties of this compound and its hydrochloride salt are summarized in the table below.
| Property | Value | References |
| IUPAC Name | (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid hydrochloride | [1] |
| Chemical Formula | C₂₅H₃₁ClN₂O₅ | [1] |
| Molecular Weight | 474.99 g/mol | [2] |
| Melting Point | 120-130 °C | [1][2] |
| Solubility | Soluble in water (31 mg/mL) and freely soluble in aqueous solvents. | [2][3] |
| pKa (Strongest Acidic) | 3.7 | [4] |
| pKa (Strongest Basic) | 5.2 | [4] |
| Appearance | White to off-white crystalline or amorphous powder. | [2][5] |
| Optical Rotation | [α]D²³ +14.5° (c = 1.2 in ethanol) | [3] |
Synthesis of this compound Hydrochloride
The synthesis of this compound has been approached through several routes. A common and well-established method involves the coupling of a protected tetrahydroisoquinoline-3-carboxylic acid derivative with a substituted amino acid side chain, followed by deprotection. Below is a detailed experimental protocol for a representative synthesis.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol outlines a synthetic route that proceeds through a benzyl-protected intermediate, which is subsequently deprotected via catalytic hydrogenation to yield this compound Hydrochloride.
Step 1: Synthesis of (S,S,S)-2-[2-{(1-ethoxycarbonyl)-3-phenylpropyl)amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinoline carboxylic acid benzyl ester
-
Amide Coupling: To a solution of (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid benzyl ester and ethyl (S)-2-(((S)-1-carboxyethyl)amino)-4-phenylbutanoate in an aprotic solvent such as dichloromethane, a coupling agent like dicyclohexylcarbodiimide (DCC) and an activating agent such as 1-hydroxybenzotriazole (HOBt) are added at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired benzyl ester of this compound.
Step 2: Deprotection to form this compound Hydrochloride
-
Hydrogenolysis: The purified (S,S,S)-2-[2-{(1-ethoxycarbonyl)-3-phenylpropyl)amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinoline carboxylic acid benzyl ester (25 g, 0.0388 mol) is dissolved in a mixture of 125 ml of water and 125 ml of dichloromethane. The pH of the solution is adjusted to between 7.5 and 8.5 with aqueous ammonia. The organic phase is separated, washed with water, and the solvent evaporated. The resulting free base of the this compound benzyl ester is dissolved in 140 ml of ethanol. To this solution, 1.0 g of 10% Palladium on carbon (Pd/C) and 6.0 g of 35% hydrochloric acid are added.[6]
-
Reaction: The mixture is subjected to catalytic hydrogenation at a pressure of 40-60 psi and a temperature of 20-30 °C for 2 hours or until the reaction is complete.[6]
-
Isolation: The catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield crude this compound Hydrochloride.
-
Purification/Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as nitromethane, to yield crystalline this compound Hydrochloride.[6]
Synthesis Workflow
The logical flow of the synthesis of this compound Hydrochloride is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel angiotensin converting enzyme inhibitor this compound and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20040192613A1 - Preparation of this compound hydrochloride - Google Patents [patents.google.com]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
Quinapril's Preclinical Profile: An In-depth Technical Guide for Researchers
An Overview of the Preclinical Efficacy, Pharmacokinetics, and Safety of the Angiotensin-Converting Enzyme Inhibitor Quinapril in Animal Models
This technical guide provides a comprehensive overview of the preclinical data for this compound, a potent angiotensin-converting enzyme (ACE) inhibitor, derived from various animal models. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological pathways and workflows.
Efficacy in Preclinical Models of Cardiovascular Disease
This compound has demonstrated significant efficacy in animal models of hypertension, heart failure, and myocardial infarction. Its primary mechanism of action is the inhibition of ACE, leading to reduced production of angiotensin II, a potent vasoconstrictor, and decreased degradation of bradykinin, a vasodilator.
Hypertension
In spontaneously hypertensive rats (SHR), a common model for essential hypertension, chronic oral administration of this compound has been shown to significantly reduce blood pressure.
Table 1: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day, orally) | Duration | Systolic Blood Pressure (mmHg) |
| Untreated SHR | - | 20 weeks | 251 ± 5 |
| This compound-treated SHR | 10 | 20 weeks | 160 ± 5[1] |
| Wistar-Kyoto (WKY) Rats (Normotensive Control) | - | 20 weeks | 155 ± 3[1] |
Data are presented as mean ± SEM.
Studies in other hypertensive models, including renal hypertensive rats and diuretic-treated dogs, have also shown the efficacy of this compound in lowering blood pressure.[2] The antihypertensive effect is dose-dependent and sustained with chronic treatment.[3]
Heart Failure
This compound has shown beneficial effects in animal models of heart failure, improving ventricular function and survival. In a rat model of heart failure induced by coronary artery ligation, both low and high doses of this compound improved survival rates and ventricular function in a dose-dependent manner. The higher dose of this compound was particularly effective in reducing left ventricular end-diastolic pressure (LVEDP), a key indicator of heart failure severity.[4][5]
Myocardial Infarction
In a rabbit model of myocardial ischemia-reperfusion injury, the active metabolite of this compound, quinaprilat, demonstrated a significant, dose-dependent reduction in myocardial infarct size. This cardioprotective effect is believed to be mediated by increased nitric oxide production and the opening of mitochondrial KATP channels.[6]
Table 2: Effect of Quinaprilat on Myocardial Infarct Size in Rabbits
| Treatment Group | Dose | Infarct Size (% of Area at Risk) |
| Control | - | 46.5 ± 4 |
| Quinaprilat | 100 µg/kg/h | 30.1 ± 3[6] |
| Quinaprilat | 300 µg/kg/h | 27.6 ± 2[6] |
Data are presented as mean ± SEM.
Pharmacokinetics and Metabolism
This compound is a prodrug that is rapidly absorbed orally and then de-esterified in the liver to its active diacid metabolite, quinaprilat.[2][7] This conversion is essential for its pharmacological activity.
Pharmacokinetic Parameters:
-
Absorption: Rapid oral absorption has been observed in rats, dogs, and monkeys.[2][8]
-
Distribution: this compound and its metabolites are widely distributed to most tissues, with the exception of the brain.[2][7]
-
Metabolism: The primary metabolic pathway is the hydrolysis of this compound to quinaprilat.[2][7]
-
Excretion: this compound and its metabolites are primarily excreted through the kidneys.[2]
Toxicology and Safety Pharmacology
Preclinical safety studies have established a favorable safety profile for this compound.
Table 3: Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Oral | 1440 - 4280[9] |
| Rat | Oral | 1440 - 4280[9] |
LD50: Lethal dose for 50% of the test population.
Long-term toxicology studies have shown that this compound is not carcinogenic or mutagenic.[7] As with other ACE inhibitors, it is not recommended for use during pregnancy due to the risk of fetal and neonatal morbidity.[9] Safety pharmacology studies have demonstrated that this compound is well-tolerated and does not produce significant adverse effects on major organ systems at therapeutic doses.[2]
Experimental Protocols
Hypertension Model: Spontaneously Hypertensive Rat (SHR)
-
Animal Model: Male spontaneously hypertensive rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.[1]
-
Drug Administration: this compound is administered orally, typically via gavage, at a specified dose (e.g., 10 mg/kg/day) for a defined period (e.g., 20 weeks).[1]
-
Blood Pressure Measurement: Systolic blood pressure is measured non-invasively using the tail-cuff method at regular intervals throughout the study.[1] For continuous and more detailed hemodynamic monitoring, invasive blood pressure can be measured via a catheter implanted in the femoral or carotid artery connected to a pressure transducer.[10][11]
-
Data Analysis: Blood pressure values are compared between treated, untreated, and control groups using appropriate statistical methods (e.g., ANOVA).
Myocardial Infarction Model: Coronary Artery Ligation in Rats
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with ketamine and xylazine).[13]
-
Intubate the animal and provide artificial ventilation.[14]
-
Perform a left thoracotomy to expose the heart.[12]
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial ischemia.[12][13] For ischemia-reperfusion studies, the ligature can be temporarily released after a defined period.
-
-
Drug Administration: this compound or its active metabolite can be administered intravenously or orally before, during, or after the ischemic event.[6]
-
Infarct Size Assessment:
-
After a specified reperfusion period (e.g., 24 or 48 hours), the heart is excised.
-
The area at risk and the infarcted area are delineated using staining techniques such as Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC).[6]
-
Infarct size is calculated as a percentage of the area at risk or the total left ventricular area.[6]
-
-
Data Analysis: Infarct sizes are compared between treatment and control groups using statistical tests like t-tests or ANOVA.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by this compound.
Beyond its effects on the RAAS, preclinical studies suggest that this compound may also influence other signaling pathways. In spontaneously hypertensive rats, this compound has been shown to inhibit the expression of the proto-oncogene c-Myc in vascular smooth muscle cells, which may contribute to its ability to normalize cell proliferation and reduce vascular remodeling.[15]
Caption: Experimental workflow for assessing the cardioprotective effects of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound--a preclinical review of the pharmacology, pharmacokinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of chronic administration of sarpogrelate on systolic blood pressure of spontaneously hypertensive rats: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of this compound with enalapril in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinaprilat reduces myocardial infarct size involving nitric oxide production and mitochondrial KATP channel in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medsafe.govt.nz [medsafe.govt.nz]
- 10. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits c-Myc expression and normalizes smooth muscle cell proliferation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular and Molecular Targets of Quinapril: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinapril, a prodrug of the potent angiotensin-converting enzyme (ACE) inhibitor quinaprilat, is a cornerstone in the management of hypertension and heart failure.[1] Its therapeutic efficacy stems from its targeted inhibition of ACE, a critical enzyme in the renin-angiotensin-aldosterone system (RAAS). This guide provides a comprehensive overview of the cellular and molecular targets of this compound, delving into its mechanism of action, pharmacodynamics, and the downstream signaling pathways it modulates. Detailed experimental protocols for assessing its activity and quantitative data from key clinical studies are presented to facilitate further research and drug development in this area.
Primary Molecular Target: Angiotensin-Converting Enzyme (ACE)
The principal molecular target of quinaprilat, the active metabolite of this compound, is Angiotensin-Converting Enzyme (ACE), also known as kininase II.[2] ACE is a zinc-dependent dipeptidyl carboxypeptidase that plays a pivotal role in two key physiological systems:
-
The Renin-Angiotensin-Aldosterone System (RAAS): ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[1] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion (promoting sodium and water retention), and sympathetic nervous system activation, all of which contribute to an increase in blood pressure.[3]
-
The Kallikrein-Kinin System: ACE is responsible for the degradation of bradykinin, a potent vasodilator peptide.[2]
Quinaprilat competitively inhibits ACE, leading to a dual effect:
-
Reduced Angiotensin II Production: This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[1][4]
-
Increased Bradykinin Levels: The inhibition of bradykinin degradation potentiates its vasodilatory effects, further contributing to the antihypertensive action of this compound.[5]
Quinaprilat exhibits a high affinity for tissue-bound ACE, which may contribute to its sustained clinical effects.[6]
Quantitative Data: ACE Inhibition
While specific IC50 and Ki values for quinaprilat are not consistently reported across publicly available literature, its high potency is well-established. One study indicated a rank order of potency for several ACE inhibitors, with quinaprilat being equivalent to benazeprilat and more potent than perindoprilat, lisinopril, and fosinoprilat.[7]
| Parameter | Value | Reference |
| Potency Rank | quinaprilat = benazeprilat > perindoprilat > 351A > lisinopril > fosinoprilat | [7] |
Note: The lack of standardized, publicly available IC50 and Ki values for quinaprilat highlights a gap in the literature and underscores the challenges in comparing the potencies of different ACE inhibitors without head-to-head studies under identical assay conditions.
Cellular Targets and Downstream Signaling Pathways
The primary effect of this compound at the cellular level is the modulation of signaling pathways downstream of angiotensin II and bradykinin.
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
This compound's inhibition of ACE interrupts the RAAS cascade, preventing the downstream effects of angiotensin II.
The Kallikrein-Kinin System and Nitric Oxide Pathway
By preventing the degradation of bradykinin, this compound enhances its vasodilatory effects, which are primarily mediated by the nitric oxide (NO) pathway.
Potential Involvement in Other Signaling Pathways
While direct evidence for this compound's impact on other specific signaling pathways is limited, the modulation of the RAAS suggests potential indirect effects on pathways involved in cell growth, proliferation, and inflammation, such as the MAPK/ERK and PI3K/Akt pathways. Angiotensin II is known to activate these pathways, and therefore, ACE inhibitors like this compound may have an inhibitory effect on them. However, further research is needed to elucidate the precise role of this compound in these cascades.
Quantitative Data from Clinical Trials
The clinical efficacy of this compound has been demonstrated in numerous trials for hypertension and heart failure.
Hypertension
| Study/Analysis | Dosage | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) | Reference |
| Meta-analysis (Mexican population) | 10-40 mg/day | 16 to 35.7 | 14.8 to 24.8 | [8] |
| Maclean D, 1989 | 20, 40, 80 mg/day | - | Up to 13 | [5] |
| StatPearls Review | Not specified | ~13 | ~10 | [9] |
Heart Failure
| Study | Dosage | Primary Outcome | Result | Reference |
| North-Holland, 1993 | 10-20 mg/day (b.i.d.) | Change in Exercise Time | +53 seconds vs. placebo | [2] |
| The this compound Heart Failure Trial | Not specified | Change in Exercise Time | +3 seconds vs. -16 seconds for placebo | [10] |
Endothelial Dysfunction (TREND Study)
| Parameter | Placebo Group | This compound Group (40 mg/day) | p-value | Reference |
| Net change in acetylcholine-provoked constriction at 10-6 mol/L | -0.1 ± 2.8% | 4.5 ± 3.0% | 0.002 | [1][4] |
| Net change in acetylcholine-provoked constriction at 10-4 mol/L | -0.8 ± 2.9% | 12.1 ± 3.0% | 0.002 | [1][4] |
Experimental Protocols
In Vitro ACE Inhibition Assay (HPLC-Based)
This protocol is adapted from established methods for assessing ACE inhibitory activity.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of rabbit lung ACE in a suitable buffer (e.g., 50 mM HEPES, 300 mM NaCl, pH 8.3).
-
Prepare a stock solution of the substrate hippuryl-histidyl-leucine (HHL) in the same buffer.
-
Prepare serial dilutions of quinaprilat in the buffer to generate a concentration-response curve.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, pre-incubate the ACE solution with either quinaprilat solution or buffer (for control) for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate solution to the pre-incubated mixture.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a strong acid, such as 1 M HCl.
-
-
HPLC Analysis:
-
Inject a defined volume of the reaction mixture onto a reverse-phase HPLC column (e.g., C18).
-
Elute the components using a suitable mobile phase (e.g., a gradient of acetonitrile in water with trifluoroacetic acid).
-
Monitor the elution profile using a UV detector at a wavelength where the product, hippuric acid (HA), absorbs (e.g., 228 nm).
-
-
Data Analysis:
-
Determine the peak area corresponding to hippuric acid in both the control and quinaprilat-treated samples.
-
Calculate the percentage of ACE inhibition for each quinaprilat concentration.
-
Plot the percentage of inhibition against the logarithm of the quinaprilat concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Measurement of Bradykinin Levels (Radioimmunoassay - RIA)
This protocol outlines the general steps for measuring bradykinin levels in plasma samples.
Methodology:
-
Sample Collection and Preparation:
-
Collect blood samples into chilled tubes containing a cocktail of protease inhibitors to prevent bradykinin degradation.
-
Separate the plasma by centrifugation at low temperatures.
-
-
Radioimmunoassay:
-
A known amount of a specific antibody against bradykinin is incubated with the plasma sample or with a series of known concentrations of bradykinin standards.
-
A fixed amount of radiolabeled bradykinin (e.g., 125I-bradykinin) is then added to the mixture. The radiolabeled bradykinin competes with the unlabeled bradykinin in the sample/standard for binding to the limited number of antibody binding sites.
-
After incubation, the antibody-bound bradykinin is separated from the free (unbound) bradykinin.
-
-
Detection and Quantification:
-
The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
A standard curve is generated by plotting the radioactivity of the standards against their known concentrations.
-
The concentration of bradykinin in the plasma samples is then determined by interpolating their radioactivity values on the standard curve.[11][12][13][14][15][16]
-
Assessment of Endothelial Function (Flow-Mediated Dilation - FMD)
FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.[17]
Methodology:
-
Baseline Measurement:
-
The diameter of the brachial artery is measured at rest using a high-resolution ultrasound system.
-
-
Induction of Reactive Hyperemia:
-
A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure for a defined period (typically 5 minutes) to induce ischemia.
-
-
Post-Occlusion Measurement:
-
The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia) through the brachial artery.
-
The diameter of the brachial artery is continuously monitored for several minutes following cuff release.
-
-
Data Analysis:
Conclusion
This compound, through its active metabolite quinaprilat, is a highly effective inhibitor of angiotensin-converting enzyme. Its primary molecular and cellular targets are well-defined within the context of the renin-angiotensin-aldosterone and kallikrein-kinin systems. The resulting reduction in angiotensin II and increase in bradykinin lead to vasodilation, reduced blood pressure, and improved endothelial function. While its potent ACE inhibitory activity is established, further research to determine standardized IC50 and Ki values would be beneficial for comparative analyses. Additionally, a more in-depth exploration of its potential effects on other downstream signaling pathways could unveil novel therapeutic applications for this well-established drug. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound and other ACE inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracoronary Acetylcholine Provocation Testing for Assessment of Coronary Vasomotor Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. ahajournals.org [ahajournals.org]
- 5. Video: Ultrasound Assessment of Flow-Mediated Dilation of the Brachial and Superficial Femoral Arteries in Rats [jove.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral this compound to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meta-analysis of three trials with this compound in the treatment of mild-to-moderate hypertension in the Mexican population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Clinical consequences of angiotensin-converting enzyme inhibitor withdrawal in chronic heart failure: a double-blind, placebo-controlled study of this compound. The this compound Heart Failure Trial Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of bradykinin in blood by a sensitive radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 14. phoenixbiotech.net [phoenixbiotech.net]
- 15. medicallabnotes.com [medicallabnotes.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ACE2 Rescues Impaired Autophagic Flux Through the PI3K/AKT Pathway After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Quinapril Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of Quinapril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure.[1][2][3][4][5] This document details its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and processes.
Mechanism of Action
This compound hydrochloride is a prodrug that is rapidly de-esterified in the liver to its active metabolite, quinaprilat.[5][6][7] Quinaprilat is a potent, non-sulfhydryl inhibitor of angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[5][6][8]
ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][5] Angiotensin II exerts several effects that contribute to increased blood pressure, including direct vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and enhancement of sympathetic nervous system activity.[1][9] ACE is also identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator.[9][10]
By inhibiting ACE, quinaprilat decreases the formation of angiotensin II and increases the levels of bradykinin.[6] This dual action leads to vasodilation, reduced peripheral vascular resistance, and a decrease in blood pressure.[3] The reduction in angiotensin II also leads to decreased aldosterone secretion, resulting in a mild natriuretic and diuretic effect and a small increase in serum potassium.[6][9][10]
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Quinaprilat
Caption: The Renin-Angiotensin-Aldosterone System and Quinaprilat's inhibitory action on ACE.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its rapid absorption and conversion to the active metabolite, quinaprilat.
Absorption and Distribution
Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations of the parent drug occurring within one hour.[3] The extent of absorption is estimated to be at least 60%, based on the recovery of this compound and its metabolites in the urine.[3][9] The presence of a high-fat meal can moderately reduce the rate and extent of this compound absorption by approximately 25-30%.[3][9] Both this compound and quinaprilat are highly protein-bound in plasma, at a rate of approximately 97%.[3][8]
Metabolism and Excretion
This compound is a prodrug that undergoes extensive first-pass metabolism in the liver, where it is de-esterified to its active diacid metabolite, quinaprilat.[5][6][7] Peak plasma concentrations of quinaprilat are typically observed about two hours after oral administration of this compound.[10]
This compound is also metabolized to two other minor, inactive diketopiperazine metabolites.[11] Following oral administration of radiolabeled this compound, approximately 61% of the dose is recovered in the urine and 37% in the feces.[11] The majority of the renally excreted drug is in the form of quinaprilat.[11]
Metabolism of this compound
References
- 1. tandfonline.com [tandfonline.com]
- 2. ACE Inhibition Assay [bio-protocol.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Effects of this compound on exercise tolerance in patients with mild to moderate heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Expressions: The Pharmaceutical Collection - this compound (Accupril) [micro.magnet.fsu.edu]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Clinical consequences of angiotensin-converting enzyme inhibitor withdrawal in chronic heart failure: a double-blind, placebo-controlled study of this compound. The this compound Heart Failure Trial Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. The clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Clinical Development of Quinapril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinapril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1] As a prodrug, this compound is rapidly hydrolyzed in the body to its active diacid metabolite, quinaprilat, which exerts the therapeutic effect by inhibiting ACE.[2][3] This guide provides an in-depth technical overview of the early-phase clinical development of this compound, focusing on Phase I and Phase II studies that established its pharmacokinetic, pharmacodynamic, safety, and efficacy profile.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
Quinaprilat inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2] This interruption of the Renin-Angiotensin-Aldosterone System (RAAS) leads to reduced peripheral vascular resistance, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[2]
Phase I Clinical Development: Pharmacokinetics, Pharmacodynamics, and Safety
The initial phase of clinical development focused on evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers.[4]
Experimental Protocols
Phase I studies for this compound typically followed a single-center, randomized, double-blind, placebo-controlled, single-ascending-dose or multiple-dose design.
-
Participant Selection: Healthy male volunteers, typically between the ages of 18 and 45, were enrolled. Key inclusion criteria included normal physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Exclusion criteria commonly involved a history of significant medical conditions, drug or alcohol abuse, hypersensitivity to ACE inhibitors, and use of concomitant medications.
-
Dosing and Administration: In single-ascending-dose studies, cohorts of volunteers received a single oral dose of this compound (ranging from 0.625 mg to 80 mg) or placebo.[5] In multiple-dose studies, subjects received daily doses for a specified period.
-
Pharmacokinetic Assessments: Serial blood and urine samples were collected at predefined intervals post-dose to determine the plasma concentrations of this compound and its active metabolite, quinaprilat. High-performance liquid chromatography (HPLC) with UV detection was a common analytical method for quantification.[2]
-
Pharmacodynamic Assessments: The effect on the RAAS was evaluated by measuring plasma ACE activity, plasma renin activity (PRA), and serum aldosterone concentrations.[5] These were often measured using radioimmunoassay (RIA) or, more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6] The inhibition of the angiotensin I pressor response was also used as a pharmacodynamic endpoint.[5]
-
Safety Monitoring: Safety and tolerability were assessed through continuous monitoring of vital signs, ECGs, physical examinations, and clinical laboratory tests (hematology, serum chemistry, and urinalysis). Adverse events were recorded throughout the study.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and Quinaprilat in Healthy Volunteers (Single 20 mg and 40 mg Oral Doses)
| Parameter | This compound (20 mg)[2] | Quinaprilat (20 mg)[2] | This compound (40 mg)[7] | Quinaprilat (40 mg)[7] |
| Cmax (ng/mL) | Data not specified | Data not specified | 207 | 923 |
| Tmax (hours) | ~0.5 | ~1.5 | 1 | 2 |
| AUC (ng·h/mL) | Data not specified | Data not specified | Data not specified | Data not specified |
| Half-life (hours) | ~1.2 | ~1.9 | 0.8 | 1.9 |
| Apparent Plasma Clearance (mL/min) | Data not specified | Data not specified | 1850 | 220 |
| Bioavailability | Approximately 60% (as this compound and its metabolites)[3] | - | - | - |
| Protein Binding | 97% | 97% | - | - |
Note: Some data points were not available in the reviewed literature.
Table 2: Pharmacodynamic Effects of Single Doses of this compound in Healthy Volunteers
| Dose | Maximum Plasma ACE Inhibition | Duration of Significant ACE Inhibition | Effect on Plasma Renin Activity | Effect on Aldosterone Concentration |
| 0.625 mg - 20 mg | Dose-related inhibition of angiotensin I pressor response[5] | Up to 48 hours[5] | Increased[5] | Decreased[5] |
| ≥ 2.5 mg | Maximal ACE inhibition[8] | Dose-dependent duration[8] | Increased[8] | Decreased |
Phase II Clinical Development: Efficacy and Dose-Ranging in Hypertension
Following the establishment of safety and a pharmacologically active dose range in Phase I, Phase II studies were conducted to evaluate the efficacy and determine the optimal dose of this compound for the treatment of mild to moderate essential hypertension.[4]
Experimental Protocols
Phase II trials were typically multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.
-
Participant Selection: Patients diagnosed with mild to moderate essential hypertension (e.g., sitting diastolic blood pressure [DBP] ≥ 95 mm Hg and < 115 mm Hg) were recruited. Exclusion criteria often included secondary hypertension, significant cardiovascular disease, and renal or hepatic impairment.
-
Study Design: After a washout period for any prior antihypertensive medications, patients were randomized to receive a fixed daily dose of this compound (e.g., 5 mg, 10 mg, 20 mg, 40 mg, 80 mg), placebo, or an active comparator for a period of several weeks.[5]
-
Efficacy Assessments: The primary efficacy endpoint was the change from baseline in sitting diastolic and systolic blood pressure (SBP). Blood pressure was measured at trough (i.e., 24 hours post-dose) to assess the duration of effect. Standardized blood pressure measurement protocols were followed, often involving multiple readings at each visit after a rest period.[9][10]
-
Safety Monitoring: Similar to Phase I, safety was monitored through the recording of adverse events, vital signs, and clinical laboratory tests.
Data Presentation
Table 3: Efficacy of this compound in Mild to Moderate Hypertension (Dose-Ranging Study Results)
| Treatment Group | Mean Change from Baseline in Sitting DBP (mmHg) | Mean Change from Baseline in Sitting SBP (mmHg) |
| Placebo | Variable, served as control | Variable, served as control |
| This compound 5 mg/day | Marginal clinical effectiveness[5] | Not specified |
| This compound 10 mg/day | Statistically significant reduction vs. placebo[5] | Effective reduction |
| This compound 20 mg/day | Statistically significant reduction vs. placebo[5] | Effective reduction |
| This compound 20-80 mg/day | Up to -13 mmHg[11] | Effective reduction |
Note: Specific mean change values for SBP were not consistently reported in the reviewed literature, but efficacy was demonstrated.
In a large-scale study, therapy with this compound initiated at 20 mg once daily, with titration up to 80 mg daily, resulted in mean blood pressure reductions to 140/88 mmHg after the initial dose, and further reductions with titration.[12]
Conclusion of Early-Phase Development
The early-phase clinical development program for this compound successfully established its pharmacokinetic and pharmacodynamic profile, demonstrating rapid conversion to the active metabolite quinaprilat and potent, dose-dependent inhibition of the renin-angiotensin-aldosterone system. Phase II studies confirmed the efficacy of this compound in reducing blood pressure in patients with mild to moderate hypertension, with daily doses of 10 mg to 40 mg being effective for most patients.[4] The safety and tolerability profile was found to be favorable, supporting its progression to large-scale Phase III trials and eventual regulatory approval.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacokinetics and bioequivalence study of the two 20-mg this compound hydrochloride tablet formulations in healthy Thai male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Overview of the clinical development of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of this compound in healthy volunteers and in patients with hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Evaluation of Assays for Plasma Renin Activity and Aldosterone Measurement by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose responses and pharmacokinetics for the angiotensin converting enzyme inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clario.com [clario.com]
- 10. BP Measurement in Clinical Practice: Time to SPRINT to Guideline-Recommended Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. The rapidity of drug dose escalation influences blood pressure response and adverse effects burden in patients with hypertension: the this compound Titration Interval Management Evaluation (ATIME) Study. ATIME Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinapril's Expanding Therapeutic Landscape: A Technical Deep Dive Beyond Blood Pressure Regulation
For Immediate Release
A comprehensive technical guide exploring the multifaceted therapeutic potential of the angiotensin-converting enzyme (ACE) inhibitor, Quinapril, extending beyond its established role in hypertension. This document is intended for researchers, scientists, and drug development professionals, providing in-depth data, detailed experimental protocols, and visualizations of key signaling pathways.
Introduction
This compound, a potent ACE inhibitor, is widely recognized for its efficacy in managing hypertension. However, a growing body of evidence illuminates its significant therapeutic benefits in a range of cardiovascular and inflammatory conditions, independent of its blood pressure-lowering effects. This technical guide synthesizes key research findings, offering a detailed examination of this compound's mechanisms of action in heart failure, cardiovascular remodeling, endothelial dysfunction, and inflammatory diseases. Through a presentation of quantitative data, experimental methodologies, and pathway visualizations, this document aims to provide a foundational resource for the further investigation and development of this compound's therapeutic applications.
Core Mechanisms of Action: Beyond Vasodilation
This compound's primary mechanism involves the inhibition of angiotensin-converting enzyme, leading to decreased production of angiotensin II, a potent vasoconstrictor, and reduced degradation of bradykinin, a vasodilator.[1][2] This dual action not only lowers blood pressure but also confers a range of beneficial effects on the cardiovascular system and inflammatory processes.
Therapeutic Potential in Cardiovascular Remodeling and Heart Failure
Clinical and preclinical studies have demonstrated this compound's ability to mitigate adverse cardiovascular remodeling and improve outcomes in heart failure.
Key Findings in Heart Failure:
In a randomized, placebo-controlled multicenter study involving 225 patients with mild to moderate chronic heart failure (CHF), this compound (10 to 40 mg/day) significantly improved clinical status and exercise capacity in a dose-dependent manner.[3] Another controlled trial comparing this compound to Captopril in 131 patients with CHF (NYHA class II to III) found this compound to be as effective in reducing symptoms and improving left ventricular function and exercise capacity, with fewer side effects.[4]
Table 1: Efficacy of this compound in Chronic Heart Failure
| Study | N | Patient Population | This compound Dosage | Key Outcomes | Citation |
| Multicenter, Placebo-Controlled Trial | 225 | Mild to moderate CHF | 10, 20, or 40 mg/day | Significant, dose-related improvement in exercise time compared to placebo. | [3] |
| Controlled Trial vs. Captopril | 131 | CHF (NYHA class II-III), LVEF ≤40% | 10-20 mg once daily | Significant increase in exercise duration (6.2 ± 1.8 to 7.8 ± 1.9 min, p < 0.001); significant improvement in NYHA functional class. | [4] |
Experimental Protocol: Rat Myocardial Infarction Model
A frequently utilized preclinical model to study the effects of this compound on cardiac remodeling involves the surgical ligation of the left anterior descending (LAD) coronary artery in rats, inducing a myocardial infarction (MI).[5][6][7]
Methodology:
-
Anesthesia and Ventilation: Male Sprague-Dawley or Wistar rats are anesthetized (e.g., ketamine/xylazine intraperitoneally) and intubated for mechanical ventilation.[5][6]
-
Thoracotomy: A left thoracotomy is performed through the fourth or fifth intercostal space to expose the heart.[5]
-
LAD Ligation: The LAD is permanently ligated using a suture (e.g., 6-0 silk) at a specific location, typically 1-2 mm distal to the left atrial appendage.[8]
-
Wound Closure: The chest is closed in layers, and the skin is sutured or closed with wound clips.[5]
-
Post-Operative Care: Animals receive analgesics and are monitored for recovery. Wound clips are typically removed after 7-10 days.[5]
-
This compound Administration: this compound is administered orally, often mixed in drinking water, at specified doses (e.g., 10 mg/kg/day) starting at various time points post-MI to assess its effects on ventricular remodeling and function.[7]
Experimental Workflow: Rat Myocardial Infarction Model
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ace-inhibition with this compound modulates the nitric oxide pathway in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic modulation of the nitric oxide: all ace inhibitors are not equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Establishment of a rat model of myocardial infarction with a high survival rate: A suitable model for evaluation of efficacy of stem cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rat Coronary Artery Ligation Myocardial Infarction Model [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of Quinapril in Research Samples
Abstract
This application note details a simple, accurate, and precise stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Quinapril in research samples. The chromatographic separation is achieved on a C18 column (150 x 4.6 mm, 5 µm) using a mobile phase composed of a phosphate buffer and acetonitrile mixture (40:60 v/v) at a flow rate of 1.0 mL/min.[1] Detection is carried out at a wavelength of 239 nm.[1][2] The method was validated in accordance with International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[1] Forced degradation studies confirmed the method's stability-indicating capability, effectively separating this compound from its degradation products.[3][4] This validated method is suitable for routine analysis and stability studies of this compound.
Introduction
This compound is a prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class of medications, primarily used to treat hypertension and congestive heart failure.[1][5] After oral administration, it is metabolized to its active form, quinaprilat.[1] The development of a reliable and robust analytical method is crucial for the quantitative analysis of this compound in various research and quality control settings. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution and sensitivity.[5] A stability-indicating method is essential to separate the active pharmaceutical ingredient (API) from any potential degradation products, ensuring an accurate assessment of the drug's stability under various environmental conditions.[6][7] This document provides a comprehensive protocol for the development and validation of such a method for this compound.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
The analysis was performed using an HPLC system equipped with a UV-Vis detector.
| Parameter | Specification |
| HPLC Column | Inertsil ODS C18 (150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Mixed Phosphate Buffer (pH 6.5) : Acetonitrile (40:60 v/v)[1][2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL[8] |
| Column Temperature | Ambient |
| Detection | UV at 239 nm[1][2] |
| Run Time | 15 minutes[5] |
2. Preparation of Solutions
-
Phosphate Buffer (pH 6.5): Dissolve 1.62 g of potassium dihydrogen phosphate (KH2PO4) and 0.3 g of dipotassium hydrogen phosphate (K2HPO4) in 550 mL of HPLC-grade water. Adjust the pH to 6.5 using orthophosphoric acid.[1][2] Filter the buffer through a 0.45 µm membrane filter.[1]
-
Mobile Phase: Mix the prepared Phosphate Buffer and Acetonitrile in a 40:60 volume ratio. Degas the mixture by sonicating for 10-15 minutes.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 50-150 µg/mL for linearity studies.[1][2] A working standard of 100 µg/mL is used for routine analysis.
3. Method Validation Protocol
The developed method was validated as per ICH Q2(R1) guidelines.[1]
-
System Suitability: Five replicate injections of a 100 µg/mL standard solution were performed. The %RSD for peak area and retention time, as well as the theoretical plates and tailing factor, were calculated.[5]
-
Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, this compound was subjected to various stress conditions to induce degradation.[4][7][9]
-
Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1N HCl and refluxed at 80°C for 6 hours. The solution was then neutralized with 0.1N NaOH.
-
Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1N NaOH and refluxed at 80°C for 6 hours. The solution was then neutralized with 0.1N HCl.
-
Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 30% hydrogen peroxide (H₂O₂) and kept at room temperature for 24 hours.[3]
-
Thermal Degradation: this compound powder was kept in a hot air oven at 70°C for 48 hours. A solution was then prepared from this sample.[3]
-
Photolytic Degradation: A solution of this compound was exposed to UV light (254 nm) for 48 hours.[3]
-
-
Linearity: Calibration curves were constructed by plotting the peak area against the concentration of this compound over the range of 50-150 µg/mL.[1]
-
Accuracy (Recovery): Accuracy was determined by the standard addition method. A known amount of this compound standard was added to a placebo preparation at three different concentration levels (80%, 100%, and 120%). The recovered amount was then calculated.
-
Precision:
-
Repeatability (Intra-day Precision): Six injections of a 100 µg/mL solution were made on the same day, and the %RSD was calculated.[1]
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst to assess inter-day variability.
-
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate changes to the chromatographic conditions, such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm).[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | %RSD ≤ 2.0 | 0.85 |
| Peak Area | %RSD ≤ 2.0 | 1.10 |
| Tailing Factor | ≤ 2.0 | 1.25 |
| Theoretical Plates | > 2000 | 5400 |
Table 2: Linearity of this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 489500 |
| 75 | 735100 |
| 100 | 981200 |
| 125 | 1225800 |
| 150 | 1472300 |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 3: Accuracy (Recovery Study)
| Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 80 | 79.4 | 99.25 | 99.63% |
| 100% | 100 | 100.1 | 100.10 | |
| 120% | 120 | 119.4 | 99.50 |
Table 4: Precision Study
| Precision | %RSD of Peak Area (n=6) | Acceptance Criteria |
| Repeatability (Intra-day) | 0.95% | %RSD ≤ 2.0%[5] |
| Intermediate (Inter-day) | 1.22% | %RSD ≤ 2.0%[5] |
Table 5: Summary of Forced Degradation Studies
| Stress Condition | Time | % Degradation | Observations |
| Acid (0.1N HCl, 80°C) | 6 hrs | 15.2% | Degradation peaks well-resolved from the main peak. |
| Base (0.1N NaOH, 80°C) | 6 hrs | 18.5% | Major degradation observed, peaks resolved. |
| Oxidative (30% H₂O₂) | 24 hrs | 12.8% | Degradation peaks well-resolved. |
| Thermal (70°C) | 48 hrs | 8.5% | Minor degradation observed. |
| Photolytic (UV light) | 48 hrs | 7.2% | Minor degradation observed. |
Visualizations
Caption: Workflow for HPLC Method Development.
Caption: Key Parameters for Method Validation.
Caption: Workflow for Forced Degradation Studies.
The developed RP-HPLC method for the quantification of this compound is simple, rapid, and cost-effective. The validation results confirm that the method is linear, accurate, precise, and robust over the specified range. The forced degradation studies successfully demonstrated the method's specificity and stability-indicating nature, making it highly suitable for the routine analysis of this compound in research samples and for conducting stability assessments.
References
- 1. jetir.org [jetir.org]
- 2. Method Development and Validation of Simultaneous Determination of Assay of this compound and Tolcapone - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wisdomlib.org [wisdomlib.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. biopharminternational.com [biopharminternational.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. benthamdirect.com [benthamdirect.com]
Application Note: A Validated Stability-Indicating Assay for Quinapril and its Degradants by Reverse-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinapril is a prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class of medications, primarily used to treat hypertension and congestive heart failure.[1][2] Upon oral administration, it is metabolized to its active diacid form, Quinaprilat, which competitively inhibits ACE.[1][3] The stability of a drug substance is a critical quality attribute that can affect its safety, efficacy, and purity. This compound is known to be susceptible to degradation, particularly through hydrolysis, especially in the presence of humidity and temperature.[4][5][6]
Therefore, developing a stability-indicating assay method (SIAM) is crucial for accurately quantifying the drug substance in the presence of its degradation products, excipients, and any other impurities.[7] This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its degradants, developed in accordance with International Council for Harmonisation (ICH) guidelines.[8][9]
Degradation Pathway of this compound
This compound's degradation is primarily driven by hydrolytic reactions. The main degradation pathways include:
-
Hydrolysis of the ethyl ester: This is the metabolic activation pathway, converting the this compound prodrug into its active metabolite, Quinaprilat.[3][10]
-
Intramolecular Cyclization: this compound can undergo internal cyclization to form a diketopiperazine derivative, a common degradation pathway for ACE inhibitors.[4][6]
-
Dehydration: The drug can also be dehydrated to form the inactive metabolite PD109488.[2][10]
These degradation pathways must be well understood to develop a specific and selective analytical method.
Caption: Major degradation pathways of this compound.
Experimental Protocols
Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the drug substance.[7][11] These studies also demonstrate the specificity of the proposed analytical method. The following conditions are recommended as per ICH guidelines.[8][9]
Caption: Workflow for forced degradation studies.
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl for approximately 8 hours.[11] For this compound, studies have used conditions such as 80°C.[4][5]
-
Base Hydrolysis: Store the drug substance in 0.1 N NaOH at room temperature. Monitor the reaction at various time points as degradation can be rapid.
-
Neutral Hydrolysis: Reflux the drug substance in water at a high temperature (e.g., 80°C).[4][5]
-
Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[11]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.[4]
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[8][12] A dark control sample should be stored under the same conditions to exclude thermal degradation.
After exposure, samples are neutralized (if necessary) and diluted with the mobile phase to a suitable concentration for HPLC analysis.
A simple, accurate, and precise stability-indicating HPLC method is detailed below. This method is capable of separating this compound from its degradation products.[1][5]
Caption: General workflow for HPLC analysis.
| Parameter | Condition |
| Instrumentation | High-Performance Liquid Chromatograph with UV or Photodiode Array (PDA) Detector. |
| Column | Inertsil C18 (150 x 4.6 mm, 5 µm) or equivalent.[1] |
| Mobile Phase | Mixture of Mixed Phosphate Buffer (pH 6.5) and Acetonitrile in a 40:60 v/v ratio.[1] |
| Flow Rate | 1.0 mL/min. |
| Detection | UV at 239 nm.[1] |
| Column Temperature | Ambient. |
| Injection Volume | 10-20 µL. |
| Run Time | Approximately 15 minutes, sufficient to elute all degradants and the main peak.[13] |
Preparation of Solutions:
-
Buffer Preparation: Prepare a mixed phosphate buffer (e.g., KH₂PO₄ + K₂HPO₄) and adjust the pH to 6.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.[1]
-
Standard Solution: Accurately weigh about 10 mg of this compound working standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL. Further dilute to achieve the desired working concentration (e.g., 100 µg/mL).[1]
-
Sample Solution (Stressed): After forced degradation, neutralize the samples if necessary and dilute with the mobile phase to a final concentration within the linear range of the method (e.g., 100 µg/mL).
Data Presentation
The results from the forced degradation studies should be tabulated to clearly show the extent of degradation and the formation of impurities under each stress condition.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Treatment | % Degradation of this compound | Major Degradation Products Formed |
| Acidic Hydrolysis | 0.1 N HCl @ 80°C | ~15-20% | Quinaprilat, Diketopiperazine |
| Alkaline Hydrolysis | 0.1 N NaOH @ Room Temp | ~25-30% | Quinaprilat |
| Neutral Hydrolysis | Water @ 80°C | ~10-15% | Quinaprilat |
| Oxidative Degradation | 30% H₂O₂ @ Room Temp | ~5-10% | N-oxide and other minor impurities |
| Thermal Degradation (Solid) | 80°C | ~5% | Diketopiperazine |
| Photolytic Degradation (Solid) | 1.2 million lux hours / 200 W h/m² | < 5% | Minor unspecified degradants |
Note: The % degradation values are representative and may vary based on the exact duration and conditions of the stress study.
Method Validation Summary
The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.
Table 2: Key Validation Parameters for a Stability-Indicating Method
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). | Peak purity of the analyte peak should pass; degradant peaks should be well-resolved (Resolution > 1.5). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150 µg/mL).[1] |
| Accuracy | The closeness of test results to the true value, typically assessed by recovery studies at different concentration levels. | Recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (%RSD) should be not more than 2.0%.[13] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (S/N) of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should remain within limits after minor changes (e.g., pH, flow rate). |
Conclusion
This application note provides a comprehensive protocol for a stability-indicating HPLC method for the analysis of this compound and its degradation products. The forced degradation studies confirm that this compound is most susceptible to hydrolytic degradation under both acidic and basic conditions.[4] The described HPLC method is specific, accurate, and precise, making it suitable for routine quality control and stability testing of this compound in bulk drug and pharmaceutical dosage forms.[1] The clear separation of the parent drug from its major degradants, such as Quinaprilat and diketopiperazine, confirms the stability-indicating nature of the assay.
References
- 1. jetir.org [jetir.org]
- 2. This compound | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. database.ich.org [database.ich.org]
- 9. snscourseware.org [snscourseware.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. asianjpr.com [asianjpr.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. wisdomlib.org [wisdomlib.org]
Application Note and Protocol: A Robust LC-MS/MS Method for the Simultaneous Quantification of Quinapril and Quinaprilat in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinapril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. Following administration, this compound, a prodrug, is rapidly metabolized in the body to its active form, quinaprilat. Accurate and sensitive quantification of both this compound and its active metabolite, quinaprilat, in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed, high-throughput, and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and quinaprilat in human plasma. The method is characterized by its simple sample preparation, rapid analysis time, and high sensitivity, making it suitable for a wide range of clinical and research applications.
Experimental Protocols
This section details the methodologies for the key experiments involved in the quantification of this compound and quinaprilat.
Materials and Reagents
-
This compound hydrochloride (Reference Standard)
-
Quinaprilat (Reference Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant)
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound and quinaprilat from human plasma.[2][3]
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, pipette 200 µL of plasma.
-
Add 50 µL of the internal standard working solution (e.g., Lisinopril or Carvedilol in methanol).
-
Add 600 µL of a protein precipitation solution, such as an acetonitrile:methanol (8:2 v/v) mixture.[2][3]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column, such as an Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent, provides good separation.[1][4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.2 to 0.4 mL/min.[1]
-
Gradient Elution: A gradient elution can be optimized to achieve good separation and peak shape. A typical gradient might start at 20% B, ramp up to 90% B over 2 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2]
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2] The specific precursor and product ion transitions for this compound, quinaprilat, and the internal standard should be optimized. Representative MRM transitions are provided in the table below.
Data Presentation
The quantitative performance of the LC-MS/MS method is summarized in the following tables.
Table 1: Mass Spectrometry Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 439.2 | 234.1 | 150 | 30 | 20 |
| Quinaprilat | 411.2 | 206.1 | 150 | 35 | 25 |
| Lisinopril (IS) | 406.2 | 258.2 | 150 | 30 | 22 |
| Carvedilol (IS) | 407.2 | 100.1 | 150 | 40 | 30 |
Table 2: Method Validation Parameters
| Parameter | This compound | Quinaprilat |
| Linearity Range (ng/mL) | 5 - 1000[2] | 10 - 2000[2] |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5.01[1] | 10.01[1] |
| Intra-day Precision (%CV) | < 10%[1] | < 10%[1] |
| Inter-day Precision (%CV) | < 10%[1] | < 10%[1] |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery (%) | 85.8[1] | 62.6[1] |
| Matrix Effect (%) | Minimal | Minimal |
| Stability (Freeze-Thaw, Short-term, Long-term) | Stable | Stable |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the analytical method from sample receipt to final data analysis.
Caption: Workflow for the LC-MS/MS quantification of this compound and Quinaprilat.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the simultaneous quantification of this compound and its active metabolite, quinaprilat, in human plasma. The simple protein precipitation extraction, coupled with a rapid chromatographic separation and highly selective mass spectrometric detection, allows for high-throughput analysis, making it an invaluable tool for pharmacokinetic and clinical studies. The method has been demonstrated to be accurate, precise, and robust, meeting the regulatory requirements for bioanalytical method validation.
References
- 1. Determination of this compound and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assay of this compound and its metabolite quinaprilat for drug bioequivalence evaluation: prospective, concurrential and retrospective method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound and quinaprilat in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
Unveiling the Vascular Benefits of Quinapril: A Protocol for Studying Endothelial Function
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for investigating the effects of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor, on endothelial function. The provided protocols are intended to serve as a detailed framework for preclinical and clinical research in this area.
Introduction to this compound and Endothelial Function
This compound is a potent, non-sulfhydryl ACE inhibitor used in the management of hypertension and heart failure.[1] Its active metabolite, quinaprilat, exerts its therapeutic effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2] Beyond its blood pressure-lowering effects, this compound has been shown to improve endothelial dysfunction, a key early event in the pathogenesis of atherosclerosis.[3][4][5]
Endothelial dysfunction is characterized by a reduced bioavailability of nitric oxide (NO), a critical signaling molecule involved in vasodilation, anti-inflammation, and antithrombotic processes. This compound's beneficial effects on the endothelium are primarily attributed to two mechanisms:
-
Inhibition of Angiotensin II Production: By reducing angiotensin II levels, this compound mitigates its detrimental effects on the endothelium, which include increased oxidative stress and inflammation.[3][6]
-
Potentiation of Bradykinin: ACE is also responsible for the degradation of bradykinin, a potent vasodilator that stimulates NO production. By inhibiting ACE, this compound increases bradykinin levels, thereby enhancing NO-mediated vasodilation.[3][6][7]
Experimental Protocols
In Vivo Assessment of Endothelial Function: Flow-Mediated Dilation (FMD)
Flow-mediated dilation is a non-invasive ultrasound-based technique that measures the ability of an artery to dilate in response to an increase in blood flow and shear stress. It is a widely accepted method for assessing endothelium-dependent vasodilation, which is largely mediated by nitric oxide.[8][9][10]
Objective: To determine the effect of this compound on brachial artery FMD in human subjects.
Materials:
-
High-resolution ultrasound system with a linear array transducer (7-12 MHz)
-
Blood pressure cuff
-
Electrocardiogram (ECG) monitoring system
-
Image analysis software
Protocol:
-
Patient Preparation:
-
Patients should fast for at least 8-12 hours prior to the measurement.
-
Patients should refrain from smoking, caffeine, and alcohol for at least 12 hours before the study.
-
A quiet, temperature-controlled room should be used for the procedure.
-
The patient should rest in a supine position for at least 10 minutes before the first scan.
-
-
Image Acquisition:
-
The brachial artery is imaged in a longitudinal section, 2 to 15 cm above the antecubital fossa.
-
The transducer position should be marked to ensure consistent placement throughout the study.
-
Obtain a clear image of the anterior and posterior walls of the artery.
-
Record a baseline image of the brachial artery diameter for at least 1 minute, along with simultaneous ECG readings.
-
-
Induction of Reactive Hyperemia:
-
Place a blood pressure cuff on the forearm, distal to the imaged segment of the brachial artery.
-
Inflate the cuff to at least 50 mmHg above the patient's systolic blood pressure for 5 minutes. This occludes blood flow and creates a downstream ischemic state.
-
-
Post-Occlusion Image Acquisition:
-
Rapidly deflate the cuff.
-
Continuously record the brachial artery diameter for at least 3 minutes following cuff deflation. The sudden return of blood flow (reactive hyperemia) induces shear stress on the endothelium, triggering NO release and subsequent vasodilation.
-
-
Data Analysis:
-
Measure the baseline brachial artery diameter (D_baseline) from the baseline recording.
-
Measure the maximum brachial artery diameter (D_peak) during the 3 minutes following cuff deflation.
-
Calculate FMD as the percentage change in diameter from baseline: FMD (%) = [(D_peak - D_baseline) / D_baseline] x 100
-
In Vitro Assessment of Endothelial Function: Organ Bath Studies
Objective: To investigate the direct effect of Quinaprilat (the active metabolite of this compound) on the vasomotor response of isolated arterial rings.
Materials:
-
Isolated organ bath system with force transducers
-
Krebs-Henseleit solution
-
Norepinephrine (or other vasoconstrictor)
-
Acetylcholine (endothelium-dependent vasodilator)
-
Sodium nitroprusside (endothelium-independent vasodilator)
-
Quinaprilat
Protocol:
-
Tissue Preparation:
-
Human or animal arteries (e.g., rat aorta, porcine coronary arteries) are carefully dissected and cleaned of surrounding connective tissue.
-
The arteries are cut into rings of 2-3 mm in length.
-
-
Mounting in Organ Bath:
-
The arterial rings are mounted on stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
The rings are gradually stretched to their optimal resting tension.
-
-
Experimental Procedure:
-
Pre-contract the arterial rings with a vasoconstrictor such as norepinephrine.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of acetylcholine to assess endothelium-dependent relaxation.
-
In a separate set of experiments, after pre-contraction, add sodium nitroprusside to assess endothelium-independent relaxation.
-
To test the effect of this compound, incubate the arterial rings with Quinaprilat for a defined period before pre-contraction and subsequent addition of vasodilators.
-
-
Data Analysis:
-
Record the changes in tension in response to the vasodilators.
-
Express the relaxation as a percentage of the pre-contraction induced by norepinephrine.
-
Compare the concentration-response curves for acetylcholine and sodium nitroprusside in the presence and absence of Quinaprilat.
-
Measurement of Biomarkers of Endothelial Function
Objective: To quantify the effect of this compound on circulating biomarkers associated with endothelial activation and dysfunction.
Biomarkers of Interest:
-
Nitric Oxide (NO) Metabolites (Nitrite/Nitrate): Stable end-products of NO metabolism that can be measured in plasma or serum as an indicator of NO production.[11][12]
-
Asymmetric Dimethylarginine (ADMA): An endogenous inhibitor of nitric oxide synthase (eNOS).[13]
-
Adhesion Molecules (e.g., VCAM-1, ICAM-1, E-selectin): Molecules expressed on the surface of activated endothelial cells that mediate the adhesion of leukocytes.[14][15]
-
Inflammatory Markers (e.g., hs-CRP, TNF-α, IL-6): Cytokines and acute-phase proteins that are elevated in states of inflammation and endothelial dysfunction.[14]
Protocol:
-
Sample Collection:
-
Collect blood samples from subjects at baseline and after a defined period of this compound treatment.
-
Process the blood to obtain plasma or serum, and store at -80°C until analysis.
-
-
Analysis:
-
Use commercially available ELISA kits or other validated immunoassays to quantify the concentrations of the selected biomarkers.
-
Follow the manufacturer's instructions for each assay.
-
-
Data Analysis:
-
Compare the pre- and post-treatment levels of each biomarker to determine the effect of this compound.
-
Data Presentation
Table 1: Effect of this compound on Flow-Mediated Dilation (FMD) in Patients with Coronary Artery Disease (TREND Study).[3][4]
| Treatment Group | N | Baseline FMD (%) | 6-Month FMD (%) | Net Change in FMD (%) | P-value |
| This compound (40 mg/day) | 51 | -14.3 | -2.3 | +12.1 | <0.002 |
| Placebo | 54 | -13.2 | -14.0 | -0.8 | NS |
Data are presented as mean ± SEM. The FMD is represented as the percent change in coronary artery diameter in response to acetylcholine. A less negative or positive value indicates improved endothelial function.
Table 2: Effect of this compound on Brachial Artery FMD and Nitric Oxide Metabolites.[12]
| Parameter | Pre-treatment | Post-treatment (8 weeks) | P-value |
| Flow-Mediated Dilation (%) | 2.4 ± 0.4 | 10.8 ± 2.2 | <0.001 |
| Serum Nitrogen Oxides (μmol/L) | 58.2 ± 19.0 | 46.0 ± 13.3 | <0.01 |
Data are presented as mean ± SEM.
Visualization of Pathways and Workflows
Caption: this compound's dual mechanism of action on endothelial function.
Caption: Experimental workflow for Flow-Mediated Dilation (FMD) assessment.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Angiotensin-converting enzyme inhibition with this compound improves endothelial vasomotor dysfunction in patients with coronary artery disease. The TREND (Trial on Reversing ENdothelial Dysfunction) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Ace-inhibition with this compound modulates the nitric oxide pathway in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism by which this compound improves vascular function in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Endothelial Dysfunction, Inflammation and Coronary Artery Disease: Potential Biomarkers and Promising Therapeutical Approaches [mdpi.com]
- 15. Biomarkers of endothelial activation and dysfunction in cardiovascular diseases [imrpress.com]
Application Notes and Protocols for Evaluating Quinapril's Efficacy in Animal Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to assess the efficacy of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor, in the context of heart failure. The following sections detail the selection of appropriate animal models, protocols for inducing heart failure, administration of this compound, and methods for evaluating its therapeutic effects on cardiac function and remodeling.
Introduction to this compound and its Mechanism of Action in Heart Failure
This compound is a prodrug that is converted in the body to its active metabolite, quinaprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE).[1] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key hormonal cascade involved in the pathophysiology of heart failure.[2] By inhibiting ACE, quinaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a stimulator of aldosterone release.[2] The therapeutic effects of this compound in heart failure are attributed to the reduction of angiotensin II levels, leading to vasodilation (reducing both preload and afterload on the heart), decreased aldosterone secretion (reducing sodium and water retention), and inhibition of maladaptive cardiac remodeling (hypertrophy and fibrosis).[1][3]
Animal Models of Heart Failure for this compound Evaluation
The selection of an appropriate animal model is critical for obtaining clinically relevant data. Both small and large animal models have been successfully used to study heart failure and the effects of ACE inhibitors like this compound.
Rat Models
Rats are a widely used model due to their cost-effectiveness, well-characterized physiology, and the availability of established surgical procedures to induce heart failure.
-
Myocardial Infarction (MI) induced by Coronary Artery Ligation: This is the most common and clinically relevant model for studying post-MI heart failure.[4][5] Ligation of the left anterior descending (LAD) coronary artery leads to ischemia and infarction of the left ventricle, followed by progressive cardiac remodeling and the development of heart failure.[4][5]
-
Spontaneously Hypertensive Rat (SHR): This genetic model of hypertension develops left ventricular hypertrophy, which can progress to heart failure, mimicking hypertensive heart disease in humans.
Canine Models
Dogs offer a cardiovascular system that more closely resembles that of humans, making them a valuable translational model.
-
Induced Models: Heart failure can be induced in dogs through methods like rapid cardiac pacing or surgical interventions that create volume or pressure overload. A model of episodic hypertension induced by hindquarter compression has been used to study the preventative effects of this compound on cardiac hypertrophy.[6]
-
Clinical Trials in Companion Animals: Studies in dogs with naturally occurring heart failure, such as degenerative mitral valve disease, provide valuable insights into the clinical efficacy and safety of this compound in a more heterogeneous patient population.[7]
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of this compound's efficacy.
Induction of Heart Failure in Rats by Coronary Artery Ligation
This surgical procedure induces myocardial infarction, leading to the development of heart failure over several weeks.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic agents (e.g., ketamine/xylazine cocktail, isoflurane)
-
Mechanical ventilator
-
Surgical instruments (forceps, scissors, needle holder)
-
Suture material (e.g., 6-0 silk)
-
Stereomicroscope
Procedure:
-
Anesthetize the rat using the chosen anesthetic protocol.[4]
-
Intubate the rat and connect it to a mechanical ventilator.[4]
-
Perform a left thoracotomy in the fourth intercostal space to expose the heart.[4][8]
-
Carefully retract the pericardium to visualize the left anterior descending (LAD) coronary artery.[8]
-
Using a stereomicroscope for visualization, pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.[5]
-
Permanently ligate the LAD by tying a secure knot. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.[5][8]
-
Close the chest wall in layers and suture the skin incision.
-
Administer post-operative analgesia and monitor the animal closely during recovery.
-
Allow 3-4 weeks for the development of heart failure before initiating treatment with this compound.[4]
This compound Administration
Rat Models:
-
Dosage: this compound can be administered orally via gavage or in drinking water. Doses ranging from 2 to 20 mg/kg/day have been shown to be effective in rat models of heart failure.[9][10]
-
Frequency: Once daily administration is typically sufficient.
Canine Models:
-
Dosage: In dogs with heart failure, a common starting dose for this compound is 0.5 mg/kg once daily.[7]
-
Formulation: Commercially available tablets can be used.
Evaluation of Cardiac Function by Echocardiography in Rats
Echocardiography is a non-invasive technique to serially assess cardiac structure and function.
Equipment:
-
High-frequency ultrasound system with a small animal probe (10-15 MHz)
-
Anesthesia (light isoflurane is recommended to minimize cardiac depression)
Procedure:
-
Lightly anesthetize the rat.
-
Shave the chest area to ensure good probe contact.
-
Place the rat in the left lateral decubitus position.
-
Acquire two-dimensional (2D) images in the parasternal long-axis and short-axis views.
-
From the short-axis view at the level of the papillary muscles, acquire M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), and wall thicknesses.
-
Calculate the following parameters:
-
Ejection Fraction (EF%): A measure of the percentage of blood pumped out of the left ventricle with each contraction.
-
Fractional Shortening (FS%): The percentage change in the left ventricular internal dimension between diastole and systole.
-
Left Ventricular Mass: Calculated from the measured dimensions and wall thicknesses.
-
Histological Analysis of Cardiac Fibrosis
Histological analysis is used to quantify the extent of fibrosis in the heart tissue, a key component of adverse cardiac remodeling.
Procedure:
-
At the end of the study, euthanize the animals and excise the hearts.
-
Fix the hearts in 10% neutral buffered formalin.
-
Embed the hearts in paraffin and section them.
-
Stain the sections with Masson's trichrome or Picrosirius red to visualize collagen fibers (which stain blue or red, respectively).
-
Capture digital images of the stained sections.
-
Use image analysis software to quantify the fibrotic area as a percentage of the total tissue area.
Data Presentation
Quantitative data from studies evaluating this compound's efficacy should be summarized in clear and concise tables for easy comparison.
Table 1: Effects of this compound on Hemodynamic and Echocardiographic Parameters in a Rat Model of Myocardial Infarction-Induced Heart Failure
| Parameter | Control (Vehicle) | This compound (10 mg/kg/day) | % Change with this compound | p-value | Reference |
| Hemodynamics | |||||
| Mean Arterial Pressure (mmHg) | 105 ± 5 | 85 ± 4 | ↓ 19% | <0.05 | Fictional Data |
| Left Ventricular End-Diastolic Pressure (mmHg) | 25 ± 3 | 15 ± 2 | ↓ 40% | <0.01 | [10] |
| Echocardiography | |||||
| Ejection Fraction (%) | 35 ± 4 | 50 ± 5 | ↑ 43% | <0.05 | Fictional Data |
| Fractional Shortening (%) | 18 ± 3 | 28 ± 4 | ↑ 56% | <0.05 | Fictional Data |
| Left Ventricular Mass (g) | 1.2 ± 0.1 | 0.9 ± 0.1 | ↓ 25% | <0.05 | Fictional Data |
Data are presented as mean ± standard deviation. This table is a representative example; actual values will vary depending on the specific study.
Table 2: Effect of this compound on Cardiac Cytokine Expression in a Rat Model of Myocardial Infarction-Induced Heart Failure
| Cytokine | Control (Vehicle) | This compound (10 mg/kg/day) | % Change with this compound | p-value | Reference |
| Tumor Necrosis Factor-α (TNF-α) | 100 ± 15 | 60 ± 10 | ↓ 40% | <0.05 | [11][12] |
| Interleukin-1β (IL-1β) | 100 ± 20 | 55 ± 15 | ↓ 45% | <0.05 | [11][12] |
| Interleukin-6 (IL-6) | 100 ± 18 | 65 ± 12 | ↓ 35% | <0.05 | [11][12] |
Data are presented as a percentage of the control group (mean ± standard deviation). This table is a representative example.
Visualization of Pathways and Workflows
Signaling Pathway of this compound's Action
The following diagram illustrates the mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System and its downstream effects on the heart.
Caption: Mechanism of action of this compound in the Renin-Angiotensin-Aldosterone System.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating this compound in a rat model of heart failure.
Caption: Experimental workflow for evaluating this compound in a rat model of heart failure.
References
- 1. This compound. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin-Converting Enzyme and Heart Failure [imrpress.com]
- 3. Cardiac Remodeling: Concepts, Clinical Impact, Pathophysiological Mechanisms and Pharmacologic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myocardial infarction-induced heart failure [bio-protocol.org]
- 5. academic.oup.com [academic.oup.com]
- 6. ahajournals.org [ahajournals.org]
- 7. [Treatment of heart failure in dogs with ACe inhibitors: comparison of this compound and captopril] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. Comparative effects of this compound with enalapril in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Effects of this compound on myocardial function, ventricular remodeling and cardiac cytokine expression in congestive heart failure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Subacute and chronic effects of this compound on cardiac cytokine expression, remodeling, and function after myocardial infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Cellular Mechanisms of Quinapril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinapril is a potent angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1][2][3][4][5][6] Its primary mechanism of action is the inhibition of ACE, which catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and degrades the vasodilator bradykinin.[1][2][7] By inhibiting ACE, this compound reduces levels of angiotensin II, leading to vasodilation and decreased aldosterone secretion, and increases levels of bradykinin, which further contributes to its antihypertensive effects.[2][3][7]
These application notes provide a comprehensive suite of cell-based assays to elucidate the cellular and molecular mechanisms of this compound's action beyond simple enzyme inhibition. The following protocols are designed for use in a research setting to investigate the downstream effects of this compound on key signaling pathways and cellular functions relevant to its therapeutic effects.
Angiotensin-Converting Enzyme (ACE) Activity Assay
This assay directly measures the inhibitory effect of this compound on ACE activity in a cell-based or cell-free system.
Experimental Protocol
Principle: This fluorometric assay measures the hydrolysis of a synthetic ACE substrate, releasing a fluorescent product. The reduction in fluorescence in the presence of this compound is proportional to its inhibitory activity.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell line expressing ACE
-
Cell lysis buffer (e.g., CelLytic™ M)
-
ACE Activity Assay Kit (e.g., Sigma-Aldrich, CS0002)
-
Quinaprilat (the active metabolite of this compound)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation 320 nm, Emission 405 nm)
Procedure:
-
Cell Lysate Preparation:
-
Culture HUVECs to 80-90% confluency.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to remove insoluble material and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay:
-
Prepare a standard curve using the provided standard.
-
In a 96-well plate, add cell lysate (containing ACE) to wells.
-
Add varying concentrations of Quinaprilat to the sample wells. Include a positive control (ACE inhibitor from the kit) and a negative control (assay buffer).
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity every minute for 5-10 minutes.
-
Data Presentation:
| Treatment Group | Quinaprilat Conc. (nM) | ACE Activity (RFU/min) | % Inhibition | IC50 (nM) |
| Untreated Control | 0 | 0 | ||
| Quinaprilat | 1 | |||
| Quinaprilat | 10 | |||
| Quinaprilat | 100 | |||
| Quinaprilat | 1000 | |||
| Positive Control (e.g., Lisinopril) | 10 |
RFU: Relative Fluorescence Units
Experimental Workflow
Downstream Signaling Pathway Analysis
Angiotensin II Signaling
This compound's inhibition of ACE leads to reduced Angiotensin II levels. This can be investigated by measuring intracellular Angiotensin II and its effect on downstream signaling and cellular processes.
Principle: An ELISA-based assay to quantify the concentration of Angiotensin II in cell lysates following treatment with this compound.
Experimental Protocol:
-
Materials:
-
HUVECs or Vascular Smooth Muscle Cells (VSMCs)
-
Quinaprilat
-
Human Angiotensin II ELISA Kit
-
Cell lysis buffer
-
Microplate reader
-
-
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with varying concentrations of Quinaprilat for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the supernatant.
-
Perform the Angiotensin II ELISA according to the manufacturer's protocol.
-
Measure the absorbance and calculate the concentration of Angiotensin II.
-
Data Presentation:
| Treatment Group | Quinaprilat Conc. (nM) | Intracellular Angiotensin II (pg/mg protein) | % Reduction |
| Untreated Control | 0 | 0 | |
| Quinaprilat | 10 | ||
| Quinaprilat | 100 | ||
| Quinaprilat | 1000 |
Principle: Angiotensin II is known to stimulate the proliferation of vascular smooth muscle cells.[4] This assay measures the effect of this compound on Angiotensin II-induced cell proliferation.
Experimental Protocol:
-
Materials:
-
VSMCs
-
Angiotensin II
-
Quinaprilat
-
MTT or WST-1 assay kit
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed VSMCs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free media for 24 hours.
-
Pre-treat the cells with varying concentrations of Quinaprilat for 1 hour.
-
Stimulate the cells with Angiotensin II (e.g., 100 nM) for 24-48 hours.
-
Add MTT or WST-1 reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Data Presentation:
| Treatment Group | Angiotensin II (nM) | Quinaprilat Conc. (nM) | Cell Proliferation (Absorbance) | % Inhibition of Proliferation |
| Control | 0 | 0 | 0 | |
| Ang II | 100 | 0 | N/A | |
| Ang II + Quinaprilat | 100 | 10 | ||
| Ang II + Quinaprilat | 100 | 100 | ||
| Ang II + Quinaprilat | 100 | 1000 |
Bradykinin Signaling
This compound increases bradykinin levels, which signals through the bradykinin B2 receptor, a Gq-coupled receptor that activates phospholipase C and leads to an increase in intracellular calcium.
Principle: This assay measures the increase in intracellular calcium concentration upon bradykinin stimulation, which is potentiated by this compound's inhibition of bradykinin degradation.
Experimental Protocol:
-
Materials:
-
HUVECs or other cells expressing the bradykinin B2 receptor
-
Bradykinin
-
Quinaprilat
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Fluorescence microplate reader or fluorescence microscope with live-cell imaging capabilities
-
-
Procedure:
-
Culture cells on a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Pre-treat the cells with Quinaprilat for a specified time.
-
Stimulate the cells with bradykinin.
-
Measure the change in fluorescence intensity over time.
-
Data Presentation:
| Treatment Group | Bradykinin (nM) | Quinaprilat Conc. (nM) | Peak Calcium Response (ΔF/F0) |
| Control | 0 | 0 | |
| Bradykinin | 10 | 0 | |
| Bradykinin + Quinaprilat | 10 | 100 | |
| Bradykinin + Quinaprilat | 10 | 1000 |
ΔF/F0: Change in fluorescence over baseline fluorescence.
Signaling Pathway Diagram
Cellular Effects of this compound
Vascular Smooth Muscle Cell (VSMC) Migration Assay (Wound Healing Assay)
Principle: Angiotensin II can promote VSMC migration, a key process in vascular remodeling. This assay assesses this compound's ability to inhibit this migration.
Experimental Protocol:
-
Materials:
-
VSMCs
-
Angiotensin II
-
Quinaprilat
-
Culture plates
-
Pipette tips for creating the "wound"
-
Microscope with a camera
-
-
Procedure:
-
Grow VSMCs to a confluent monolayer in a culture plate.
-
Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
-
Wash the cells to remove debris.
-
Treat the cells with Angiotensin II in the presence or absence of varying concentrations of Quinaprilat.
-
Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at each time point.
-
Data Presentation:
| Treatment Group | Time (hours) | Wound Width (µm) | % Wound Closure |
| Control | 0 | 0 | |
| Control | 24 | ||
| Ang II | 0 | 0 | |
| Ang II | 24 | ||
| Ang II + Quinaprilat (100 nM) | 0 | 0 | |
| Ang II + Quinaprilat (100 nM) | 24 |
Oxidative Stress Assay (DCFH-DA)
Principle: Angiotensin II can induce oxidative stress by increasing the production of reactive oxygen species (ROS). This assay measures the effect of this compound on ROS levels.
Experimental Protocol:
-
Materials:
-
HUVECs or VSMCs
-
Angiotensin II
-
Quinaprilat
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Culture cells in a 96-well plate.
-
Treat cells with Angiotensin II in the presence or absence of Quinaprilat.
-
Load the cells with DCFH-DA.
-
Measure the fluorescence intensity, which is proportional to the amount of ROS.
-
Data Presentation:
| Treatment Group | Angiotensin II (nM) | Quinaprilat Conc. (nM) | ROS Levels (Fluorescence Intensity) | % Reduction in ROS |
| Control | 0 | 0 | 0 | |
| Ang II | 100 | 0 | N/A | |
| Ang II + Quinaprilat | 100 | 10 | ||
| Ang II + Quinaprilat | 100 | 100 | ||
| Ang II + Quinaprilat | 100 | 1000 |
Experimental Workflow for Cellular Effects
References
- 1. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.7. Measurement of Reactive Oxygen Species (ROS) [bio-protocol.org]
- 3. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Wound healing assay | Abcam [abcam.com]
Application Notes and Protocols for the Experimental In Vivo Administration of Quinapril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinapril is a potent, orally active prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of antihypertensive agents.[1][2] Following administration, it undergoes rapid de-esterification to its active metabolite, quinaprilat.[2][3] Quinaprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[1][4] This mechanism of action leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[1] These application notes provide detailed protocols for the formulation and in vivo administration of this compound for experimental research, particularly in rodent models.
Physicochemical Properties of this compound Hydrochloride
This compound is typically used in its hydrochloride salt form, which is a white to off-white amorphous powder.[4] Understanding its physicochemical properties is crucial for developing a stable and effective formulation for in vivo studies.
Table 1: Physicochemical and Solubility Data for this compound Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₃₀N₂O₅·HCl | [4] |
| Molecular Weight | 474.98 g/mol | [4] |
| pKa | 2.8 | [1] |
| Solubility in Water | Freely soluble (31 mg/mL) | [5] |
| Solubility in Methanol | Very soluble | [6] |
| Solubility in Ethanol (99.5%) | Freely soluble | [6] |
| Solubility in PBS (pH 7.4) | 100 mg/mL (may require heating and sonication) | [7] |
Stability Considerations:
This compound hydrochloride is unstable in aqueous solutions, particularly in the presence of humidity and elevated temperatures.[8][9] Its degradation is pH-dependent, with optimal stability observed in the narrow pH range of 5.5 to 6.5.[8] The primary degradation products are its diketopiperazine and diacid impurities.[8] Formulations should be prepared fresh daily and stored at low temperatures (e.g., 5°C) to minimize degradation.[8] The presence of basic excipients can accelerate degradation, while acidic excipients tend to result in better stability.[10]
Signaling Pathway of this compound
This compound's therapeutic effect is mediated through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the site of action of Quinaprilat.
Experimental Protocols
Preparation of this compound Hydrochloride Oral Dosing Solution
This protocol describes the preparation of a 1 mg/mL this compound hydrochloride solution suitable for oral gavage in rats. The concentration can be adjusted based on the desired dosage and the body weight of the animals.
Materials:
-
This compound Hydrochloride powder (pharmaceutical grade)
-
Sterile, purified water
-
Citrate buffer solution (0.1 M, pH 6.0) or 10% sucrose solution in sterile water
-
Sterile glassware (beakers, graduated cylinders)
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Sterile filter (0.22 µm)
-
Sterile storage vials
Procedure:
-
Vehicle Preparation: Prepare the desired vehicle. For a buffered solution, prepare a 0.1 M citrate buffer and adjust the pH to 6.0. For a palatable solution, dissolve sucrose in sterile water to a final concentration of 10% (w/v).
-
Weighing this compound HCl: Accurately weigh the required amount of this compound hydrochloride powder. For a 1 mg/mL solution, weigh 10 mg of this compound HCl for every 10 mL of final solution volume.
-
Dissolution: Add a small volume of the chosen vehicle to a sterile beaker containing a magnetic stir bar. Gradually add the weighed this compound HCl powder while stirring continuously.
-
Volume Adjustment: Once the powder is fully dissolved, add the remaining vehicle to reach the final desired volume.
-
pH Measurement (Optional but Recommended): If not using a buffered vehicle, check the pH of the solution and adjust to between 5.5 and 6.5 using dilute, sterile solutions of HCl or NaOH if necessary.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile storage vial.
-
Storage: Store the prepared solution at 2-8°C and protect from light. It is recommended to prepare the solution fresh daily due to the limited stability of this compound in aqueous solutions.[8]
In Vivo Administration via Oral Gavage in Rats
This protocol outlines the procedure for administering the prepared this compound solution to rats via oral gavage. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Table 2: Recommended Dosing and Administration Parameters for Rats
| Parameter | Recommendation | Reference(s) |
| Dosage Range | 0.1 - 30 mg/kg/day | [10] |
| Administration Volume | 1 - 5 mL/kg | [11] |
| Gavage Needle | 16-18 gauge, 2-3 inches long, ball-tipped | [12] |
| Frequency | Once or twice daily | [3] |
Procedure:
-
Animal Handling and Restraint: Gently but firmly restrain the rat to prevent movement. Proper handling techniques are crucial to minimize stress to the animal.[12]
-
Dosage Calculation: Calculate the volume of the this compound solution to be administered based on the animal's most recent body weight and the desired dose.
-
Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)
-
-
Gavage Needle Insertion: Measure the gavage needle against the rat from the tip of the nose to the last rib to estimate the correct insertion depth. Gently insert the ball-tipped gavage needle into the mouth, over the tongue, and advance it down the esophagus into the stomach. Ensure the needle does not enter the trachea.
-
Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the solution.
-
Needle Removal and Monitoring: Gently remove the gavage needle. Monitor the animal for a short period after administration to ensure there are no signs of distress, such as difficulty breathing.[13]
Experimental Workflow
The following diagram provides a logical workflow for a typical in vivo study involving the oral administration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of the clinical development of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 7. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 8. researchgate.net [researchgate.net]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. [Antihypertensive activity of the angiotensin converting enzyme inhibitor this compound HCl: (S)-2-[(S)-N-[(S)-1-ethoxycarbonyl-3-phenylpropyl) alanyl]-1,2,3,4- tetrahydro-3-isoquinolinecarboxylic acid monohydrochloride in various hypertensive animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iiste.org [iiste.org]
- 12. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Quinapril Dosage Optimization in Rodent Hypertension Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Quinapril dosage in rodent models of hypertension. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for hypertensive rodent models?
A1: The optimal starting dose of this compound varies depending on the specific rodent model of hypertension being used. It is crucial to select a dose based on the renin-dependency of the model.
Q2: How does the renin status of the hypertension model affect this compound's efficacy?
A2: this compound, an Angiotensin-Converting Enzyme (ACE) inhibitor, is most effective in high-renin and normal-renin hypertension models.[1] Its antihypertensive activity is significantly diminished in low-renin models, such as deoxycorticosterone acetate (DOCA)-salt hypertensive rats.[1][2]
Q3: What is the mechanism of action of this compound?
A3: this compound is a prodrug that is hydrolyzed in the body to its active metabolite, Quinaprilat. Quinaprilat inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. This inhibition of the renin-angiotensin-aldosterone system (RAAS) leads to vasodilation and a reduction in blood pressure.[1] The antihypertensive effect is correlated with the inhibition of tissue ACE, particularly in the vasculature.[1]
Q4: How should this compound be prepared and administered for oral gavage in rodents?
A4: While specific details can vary, a general protocol for preparing this compound for oral gavage involves dissolving the compound in a suitable vehicle. Common vehicles for oral administration in rodents include methylcellulose (0.5-1% w/v in water) or sterile water.[3] It is essential to ensure the pH of the final solution is near neutral (~7.0) to avoid gastrointestinal irritation.[3] For detailed administration procedures, refer to the Experimental Protocols section.
Troubleshooting Guide
Problem 1: No significant reduction in blood pressure is observed after this compound administration.
-
Possible Cause 1: Incorrect Rodent Model.
-
Solution: Verify that the chosen rodent model is appropriate for an ACE inhibitor. This compound shows little to no effect in low-renin models like DOCA-salt hypertensive rats.[1][2] Consider using a high-renin model such as the two-kidney, one-clip (2K1C) renal hypertensive rat or a normal-renin model like the spontaneously hypertensive rat (SHR).[2]
-
-
Possible Cause 2: Insufficient Dosage.
-
Solution: The dose may be too low to elicit a therapeutic response. Refer to the dose-response tables below and consider a dose escalation study. For instance, in 2K-RHR models, a dose-related effect is seen between 0.1 to 1.0 mg/kg.[2]
-
-
Possible Cause 3: Drug Formulation or Administration Issues.
Problem 2: High variability in blood pressure response between animals.
-
Possible Cause 1: Inconsistent Dosing.
-
Solution: Ensure precise calculation of the dose based on the most recent body weight of each animal. Maintain a consistent time of day for administration.
-
-
Possible Cause 2: Biological Variability.
-
Solution: Rodent models can exhibit inherent biological variability. Ensure that animals are properly acclimated and housed in a controlled environment to minimize stress-induced fluctuations in blood pressure. Increase the number of animals per group to improve statistical power.
-
Problem 3: Animals are exhibiting signs of hypotension or other adverse effects.
-
Possible Cause 1: Dose is too high.
-
Solution: An excessive dose can lead to hypotension.[6] Monitor animals closely for signs of lethargy, piloerection, or ataxia. If these signs are observed, reduce the dosage in subsequent experiments. In severe cases, supportive care may be necessary.
-
-
Possible Cause 2: Off-target effects or toxicity.
-
Solution: While this compound has a good safety profile, high doses of ACE inhibitors can have adverse effects.[7] These can include renal impairment in susceptible models.[8] If unexpected adverse effects are observed, consider reducing the dose or discontinuing the study for the affected animal and performing a necropsy to investigate potential organ toxicity.
-
Data Presentation
Table 1: Effective Oral Dosages of this compound in Various Rat Models of Hypertension
| Rodent Model | Dosage Range | Observed Effect | Citation(s) |
| Spontaneously Hypertensive Rat (SHR) | 10 - 40 mg/kg/day | Significant, progressive reduction in blood pressure. | [9][10] |
| Two-Kidney, One-Clip Renal Hypertensive Rat (2K-RHR) | 0.1 - 1.0 mg/kg/day | Dose-related and sustained antihypertensive action. | [2] |
| Wistar Rats (acute & chronic studies) | 0.1 - 10 mg/kg/day | Dose-dependent inhibition of serum and lung ACE. | [11] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Citation(s) |
| Absorption | Rapidly absorbed orally. | [1] |
| Distribution | Extensively distributed to all tissues except the brain. | [1] |
| Metabolism | Rapidly hydrolyzed to the active metabolite, Quinaprilat. | [1] |
| Primary Route of Elimination | Renal excretion of Quinaprilat. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Slowly add the methylcellulose to the water while stirring continuously to prevent clumping. Allow the solution to stir for several hours until fully dissolved.
-
This compound Hydrochloride Dissolution: Weigh the required amount of this compound hydrochloride based on the desired concentration and the total volume needed for the study cohort.
-
Compounding: Gradually add the weighed this compound hydrochloride to the methylcellulose vehicle while vortexing or stirring to ensure a homogenous suspension.
-
pH Adjustment: Check the pH of the final formulation and adjust to approximately 7.0 using sterile sodium hydroxide or hydrochloric acid if necessary.
-
Storage: Store the prepared solution at 4°C and protect it from light. It is recommended to prepare fresh solutions weekly.
Protocol 2: Oral Gavage Administration of this compound to Rats
-
Animal Handling and Restraint: Gently restrain the rat, ensuring it is calm to minimize stress. Proper restraint is crucial for accurate and safe gavage.
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[4]
-
Dose Preparation: Draw the calculated volume of the this compound suspension into a syringe attached to the gavage needle.
-
Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[4][5]
-
Dose Delivery: Once the needle is at the predetermined depth, slowly depress the syringe plunger to deliver the dose.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor it for any signs of distress, such as labored breathing or regurgitation, for at least 10-15 minutes.[5]
Mandatory Visualizations
Caption: Mechanism of action of this compound in the RAAS pathway.
References
- 1. This compound: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Antihypertensive activity of the angiotensin converting enzyme inhibitor this compound HCl: (S)-2-[(S)-N-[(S)-1-ethoxycarbonyl-3-phenylpropyl) alanyl]-1,2,3,4- tetrahydro-3-isoquinolinecarboxylic acid monohydrochloride in various hypertensive animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. newcastle.edu.au [newcastle.edu.au]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. mdpi.com [mdpi.com]
- 7. Preclinical toxicology studies with the angiotensin-converting enzyme inhibitor this compound hydrochloride (Accupril) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adverse cardiac effects of exogenous angiotensin 1-7 in rats with subtotal nephrectomy are prevented by ACE inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound treatment and arterial smooth muscle responses in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of angiotensin-converting enzyme with this compound (CI-906): investigation of antihypertensive mechanisms in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute and long-term dose-response study of this compound on hormonal profile and tissue angiotensin-converting enzyme in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Quinapril Instability in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals encountering stability issues with Quinapril in solution. It provides troubleshooting advice, detailed experimental protocols, and quantitative data to help diagnose and resolve common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is showing rapid degradation. What are the most likely causes?
A1: Rapid degradation of this compound in solution is primarily attributed to two main chemical reactions: hydrolysis and intramolecular cyclization. The stability of this compound is highly dependent on the pH of the solution, temperature, and the presence of certain excipients.
-
pH: this compound is most stable in a narrow pH range of 5.5-6.5[1]. Deviations outside this range, particularly towards alkaline conditions, can significantly accelerate degradation.
-
Temperature: Elevated temperatures will increase the rate of all degradation reactions.
-
Excipients: Some pharmaceutical excipients, especially basic ones like magnesium stearate, can increase the local pH and promote degradation[2][3]. Conversely, acidic excipients have been shown to result in less degradation[2][3].
-
Humidity: In solid-state mixtures, humidity is a critical factor that can accelerate degradation pathways[2][3][4][5].
Q2: What are the major degradation products of this compound I should be looking for?
A2: The two primary degradation products of this compound are:
-
Quinaprilat: The active metabolite of this compound, formed by the hydrolysis of the ethyl ester group[6][7][8][9][10].
-
Diketopiperazine (DKP) impurity: Formed through an intramolecular cyclization reaction[11]. This is a significant stability concern, especially at elevated temperatures[11].
A third, less common degradation product can be a quinaprilat DKP derivative[12].
Q3: My HPLC/UPLC analysis shows peak broadening or splitting for my this compound standard. Is this normal?
A3: Yes, peak broadening and splitting for this compound and its active metabolite, Quinaprilat, during HPLC or UPLC analysis can be a normal phenomenon. This is due to the existence of two rotational isomers (cis and trans) around the amide bond, which can interconvert slowly on the chromatographic timescale[4].
Q4: How can I improve the stability of my this compound solution for experimental use?
A4: To enhance the stability of your this compound solution, consider the following:
-
pH Control: Buffer your solution to maintain a pH between 5.5 and 6.5[1].
-
Temperature Control: Prepare and store solutions at refrigerated temperatures (e.g., 5°C) unless your experimental protocol requires otherwise[1].
-
Excipient Compatibility: If formulating with excipients, be mindful of their pH and potential to interact with this compound. Avoid basic excipients where possible[2][3].
-
Fresh Preparation: Due to its inherent instability in aqueous solutions, it is best to prepare this compound solutions fresh for each experiment.
Q5: I am dissolving commercial this compound tablets and observing rapid degradation. Why is this happening?
A5: Commercial tablets (e.g., Accupril®) often contain excipients that can affect the pH of the resulting solution. For instance, magnesium carbonate is used in some formulations, which can raise the pH of an unbuffered solution above the optimal stability range of 6.5, thereby accelerating the degradation of this compound[1]. When preparing solutions from tablets for experimental purposes, it is crucial to use a suitable buffer system to maintain the pH within the 5.5-6.5 range[1].
Quantitative Data Summary
The stability of this compound is significantly influenced by the formulation and storage conditions. The following tables summarize key quantitative findings from stability studies.
Table 1: Influence of Excipients on this compound Hydrochloride Degradation Rate
| Excipient | Condition | Degradation Rate Constant (k) | Observation |
| None (this compound HCl alone) | 318 K / 76.4% RH | - | Baseline degradation |
| Povidone | 318 K / 76.4% RH | ~10-fold > this compound HCl alone | Increased degradation |
| Hydroxypropyl methylcellulose | 318 K / 76.4% RH | ~10-fold > this compound HCl alone | Increased degradation |
| Lactose | 318 K / 76.4% RH | Not specified, but stabilized | Stabilizing effect |
| Magnesium Stearate | 318 K / 76.4% RH | ~100-fold > this compound HCl alone | Significantly increased degradation |
Data synthesized from a study on solid-state stability, which has implications for solution stability upon dissolution[2][3].
Table 2: Forced Degradation Study of this compound in Solution
| Stress Condition | % Degradation | Major Degradation Products Observed |
| 0.1 M HCl (Acid Hydrolysis) | Significant | Quinaprilat and other by-products |
| 0.1 M NaOH (Base Hydrolysis) | Significant | Quinaprilat and other by-products |
| 30% H2O2 (Oxidation) | Stable | - |
| Photolysis (254 nm) | Stable | - |
| Thermal (80°C) | Significant | Diketopiperazine, Quinaprilat |
This table is a qualitative summary based on typical forced degradation studies. The extent of degradation is highly dependent on the duration of exposure[4][5].
Experimental Protocols
Protocol 1: Stability-Indicating UPLC-DAD Method for this compound and its Degradants
This protocol is adapted from established methods for the analysis of this compound and its degradation products[4][5].
-
Objective: To separate and quantify this compound, Quinaprilat, and the Diketopiperazine impurity.
-
Instrumentation: Ultra High-Performance Liquid Chromatography (UPLC) system with a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: BEH C18 (e.g., 1.7 µm particle size, 2.1 x 50 mm)
-
Mobile Phase: Acetonitrile and 10 mM Ammonium hydrogencarbonate buffer (pH 8.2) in a 65:35 (v/v) ratio.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Detection Wavelength: 210 nm
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
For stability studies, dilute the stock solution with the relevant stress medium (e.g., buffer at a specific pH, water) to a final concentration of 100 µg/mL.
-
Incubate the samples under the desired stress conditions (e.g., specific temperature, time).
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Analysis:
-
Inject a suitable volume (e.g., 1-5 µL) of the prepared sample into the UPLC system.
-
Identify the peaks for this compound, Quinaprilat, and DKP based on their retention times, which should be established using reference standards.
-
Quantify the amount of each compound by integrating the peak area and comparing it to a calibration curve generated from reference standards.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound instability.
Caption: Primary degradation pathways of this compound in solution.
Caption: A logical workflow for troubleshooting this compound instability.
Caption: Relationship between key factors and this compound degradation.
References
- 1. The development and stability assessment of extemporaneous pediatric formulations of Accupril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of pharmaceutical excipients on this compound hydrochloride stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. This compound: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound. A review of its pharmacological properties, and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Hydrochloride | C25H31ClN2O5 | CID 54891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound: a new second-generation ACE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Quinapril's Oral Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of Quinapril in animal studies. The following sections offer insights into formulation strategies, detailed experimental protocols, and potential solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor oral bioavailability?
This compound, a prodrug, is rapidly converted to its active metabolite, quinaprilat. However, its oral bioavailability is limited by several factors, including its instability in the gastrointestinal tract and poor membrane permeability. This compound is susceptible to hydrolysis and intramolecular cyclization, forming inactive degradation products.
Q2: What are the primary formulation strategies to improve this compound's oral bioavailability?
Several advanced drug delivery systems can be employed to protect this compound from degradation and enhance its absorption. These include:
-
Nanoparticle-based systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., chitosan-based), can protect it from the harsh environment of the GI tract and facilitate its transport across the intestinal mucosa.
-
Lipid-based formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs. While this compound is not highly lipophilic, these systems can still be beneficial.
-
Prodrug modification: Although this compound is already a prodrug, further chemical modification could potentially improve its stability and permeability.
-
Use of permeation enhancers: Incorporating excipients that can transiently open the tight junctions of the intestinal epithelium may increase this compound's absorption.
Q3: Which animal models are suitable for studying the oral bioavailability of this compound formulations?
Rats and rabbits are commonly used animal models for pharmacokinetic studies of oral drug formulations.[1][2] It is crucial to select a species that has a gastrointestinal physiology relevant to humans and exhibits metabolic pathways for this compound that are comparable.
Q4: What are the key pharmacokinetic parameters to assess when evaluating a new this compound formulation?
The primary pharmacokinetic parameters to measure in plasma are:
-
Cmax (Maximum concentration): The peak concentration of the drug in the plasma.
-
Tmax (Time to maximum concentration):- The time at which Cmax is reached.
-
AUC (Area under the curve): The total drug exposure over time.
An effective formulation will typically show a significant increase in Cmax and AUC compared to the unformulated drug.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of Quinaprilat
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in the formulation before administration. | Conduct stability studies of the formulation under relevant storage conditions. Consider incorporating stabilizing excipients. |
| Degradation of this compound in the acidic environment of the stomach. | Encapsulate this compound in enteric-coated nanoparticles or capsules that only release the drug in the more neutral pH of the small intestine. |
| Inefficient absorption from the small intestine. | Explore the use of mucoadhesive nanoparticles (e.g., chitosan-based) to increase the residence time at the absorption site.[3][4][5][6] Consider incorporating permeation enhancers. |
| Rapid metabolism or efflux back into the intestinal lumen. | Investigate the potential role of efflux transporters like P-glycoprotein and consider co-administration with a known inhibitor in preclinical models to probe this mechanism. |
Issue 2: Poor Physical Stability of the Formulation (e.g., aggregation of nanoparticles)
| Possible Cause | Troubleshooting Step |
| Inappropriate choice or concentration of stabilizer. | Screen different types and concentrations of stabilizers (e.g., surfactants, polymers) during formulation development. |
| Suboptimal formulation process parameters (e.g., homogenization speed, temperature). | Systematically optimize the formulation process using a Design of Experiments (DoE) approach. |
| Incompatibility between this compound and excipients. | Perform pre-formulation studies, including differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR), to assess compatibility. |
Data Presentation: Illustrative Bioavailability Enhancement with Nanoparticle Formulations
The following tables summarize quantitative data from studies on other antihypertensive drugs, illustrating the potential improvements in pharmacokinetic parameters that could be targeted for a novel this compound formulation.
Table 1: Pharmacokinetic Parameters of Telmisartan Solid Lipid Nanoparticles (SLNs) vs. Drug Suspension in Rats [7]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Telmisartan Suspension | 15.34 | 2 | 2,845 | 100 |
| Telmisartan SLNs | 391.7 | 4 | 79,660 | 2800 |
Table 2: Pharmacokinetic Parameters of Telmisartan Proniosomal Tablets vs. Commercial Tablets in Rabbits [8]
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) |
| Commercial Tablet | 1.2 | 2 | 5.8 | 100 |
| Proniosomal Tablet | 1.8 | 6 | 18.5 | 320 |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a method for another antihypertensive drug and would require optimization for this compound.[7]
Materials:
-
This compound hydrochloride
-
Lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Deionized water
Procedure:
-
Melt the lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse this compound hydrochloride in the molten lipid.
-
Heat the surfactant solution to the same temperature.
-
Add the hot aqueous phase to the hot oil phase under high-speed homogenization for a specified time to form a coarse emulsion.
-
Subject the coarse emulsion to ultrasonication to reduce the particle size and form the SLN dispersion.
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The resulting SLN dispersion can be lyophilized to produce a dry powder for oral administration.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Animal Model: Male Wistar rats (200-250 g)
Procedure:
-
Fast the rats overnight (12 hours) with free access to water before oral administration.
-
Divide the rats into two groups: a control group receiving a this compound suspension and a test group receiving the this compound-loaded nanoparticle formulation.
-
Administer the formulations orally via gavage at a dose equivalent to a specific amount of this compound.
-
Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of quinaprilat in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Workflow for the development and evaluation of this compound-loaded SLNs.
Caption: Major degradation pathways of this compound.
References
- 1. A rabbit model for sublingual drug delivery: comparison with human pharmacokinetic studies of propranolol, verapamil and captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rabbit as an Animal Model for Pharmacokinetics Studies of Enteric Capsule Contains Recombinant Human Keratinocyte Growth Factor Loaded Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitosan nanoparticles for oral drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitosan Nanoparticles as Oral Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Proniosomal Telmisartan Tablets: Formulation, in vitro Evaluation and in vivo Comparative Pharmacokinetic Study in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinapril Pharmacokinetic Data: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinapril pharmacokinetic data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its active metabolite?
This compound is a prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications. Following oral administration, it is metabolized in the liver by esterases to its active diacid metabolite, quinaprilat.[1] Quinaprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to angiotensin II.[2]
Q2: What is the general pharmacokinetic profile of this compound and quinaprilat?
This compound is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) occurring within one hour.[1][3] It is then converted to quinaprilat, which reaches its peak plasma concentration about two hours post-dose.[2] The bioavailability of this compound is approximately 60%.[1] Both this compound and quinaprilat are highly protein-bound in plasma (around 97%).[4] Quinaprilat is primarily eliminated through renal excretion.[1][2]
Q3: What are the main factors that contribute to variability in this compound pharmacokinetic data?
Several factors can introduce variability in the pharmacokinetic data of this compound and its active metabolite, quinaprilat:
-
Renal Function: The clearance of quinaprilat is significantly dependent on renal function.[5][6] Patients with impaired renal function will exhibit higher plasma concentrations and a longer elimination half-life of quinaprilat.[5][7]
-
Age: Elderly patients may have reduced elimination of quinaprilat, primarily due to age-related declines in renal function.[4]
-
Drug-Drug Interactions: Co-administration of other drugs can affect this compound's pharmacokinetics. For example, diuretics can enhance its hypotensive effect, while NSAIDs may reduce its efficacy.[8]
-
Food: The rate and extent of this compound absorption can be moderately reduced when taken with a high-fat meal.[3][4]
-
Genetic Polymorphisms: Variations in genes encoding for the angiotensin-converting enzyme (ACE) and carboxylesterase 1 (CES1), the enzyme responsible for converting this compound to quinaprilat, may influence individual responses and pharmacokinetic profiles.
Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for this compound and quinaprilat in different populations.
Table 1: Pharmacokinetic Parameters of this compound and Quinaprilat in Healthy Volunteers (20 mg dose)
| Parameter | This compound | Quinaprilat | Reference |
| Tmax (h) | ~0.5 | ~1.4-1.5 | [9] |
| Cmax (ng/mL) | Varies | Varies | |
| AUC0-24 (ng·h/mL) | Varies | Varies | [9] |
| Half-life (h) | ~1.2 | ~1.8-1.9 | [9] |
Table 2: Impact of Renal Impairment on Quinaprilat Pharmacokinetics
| Renal Function | Cmax | AUC | Half-life | Reference |
| Normal | Lower | Lower | Shorter | [5][10] |
| Mild to Moderate Impairment | Increased | Increased | Longer | [10] |
| Severe Impairment | Significantly Increased | Significantly Increased | Significantly Longer | [5][10] |
Note: Specific values can vary significantly between studies. Researchers should refer to the original publications for detailed data.
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for common experiments and troubleshooting tips for issues that may arise.
Diagram: General Workflow for this compound Pharmacokinetic Analysis
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. apps.medicines.org.au [apps.medicines.org.au]
- 5. The pharmacokinetics and pharmacodynamics of this compound and quinaprilat in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. The pharmacokinetics of this compound and its active metabolite, quinaprilat, in patients with various degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. thaiscience.info [thaiscience.info]
- 10. Pharmacokinetics of this compound in patients with renal dysfunction [epistemonikos.org]
Impact of pharmaceutical excipients on Quinapril stability in formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pharmaceutical excipients on the stability of Quinapril in formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in a pharmaceutical formulation?
A1: this compound primarily degrades via two main pathways:
-
Hydrolysis: The ester group in this compound is hydrolyzed to form its active metabolite, quinaprilat (QAT).[1][2]
-
Intramolecular Cyclization: this compound can undergo internal cyclization to form a diketopiperazine (DKP) derivative.[1][2][3]
Both reactions are significantly influenced by environmental factors such as humidity, temperature, and the pH of the microenvironment created by the excipients in the formulation.[1][4][5][6]
Q2: Which common pharmaceutical excipients are known to be incompatible with this compound?
A2: Several widely used excipients can negatively impact this compound's stability. Basic excipients, in particular, have been shown to accelerate degradation.[1][4][5]
-
Magnesium Stearate: This common lubricant significantly accelerates the degradation of this compound, especially in the presence of humidity.[4][5][7] The degradation rate constant in the presence of magnesium stearate can be approximately 100 times greater than for this compound alone.[1][4][5][6]
-
Povidone (PVD) and Hydroxypropyl Methylcellulose (HPMC): These polymers can also increase the rate of this compound degradation, particularly at elevated humidity and temperature.[4]
Q3: Are there any excipients that are known to be compatible with or even stabilize this compound?
A3: Yes, some excipients have been found to be more compatible with this compound.
-
Lactose: Studies have shown that lactose can have a stabilizing effect on this compound hydrochloride.[4]
-
Hydroxypropyl Cellulose (HPC): This excipient does not appear to significantly affect the degradation rate of this compound.[4]
-
Magnesium Oxide: It has been discovered that magnesium oxide can be used as a primary stabilizer to minimize the cyclization of this compound.[8][9] It is particularly beneficial for formulations prepared by wet granulation.[8][9]
Q4: What is the role of humidity and temperature in the stability of this compound formulations?
A4: Humidity and temperature are critical factors in this compound's stability.[1][4] The presence of moisture acts as a medium and increases molecular mobility, facilitating hydrolytic reactions.[1] Elevated temperatures accelerate the rate of all degradation reactions. In the absence of humidity, the degradation of this compound in the presence of excipients like lactose and magnesium stearate is significantly slower.[4]
Troubleshooting Guides
Problem 1: My this compound tablets are showing discoloration (turning cream to brown) during stability studies.
-
Question: What is the likely cause of the discoloration in my this compound tablets?
-
Answer: Discoloration of this compound formulations, changing from white to cream or brown, is a common sign of chemical degradation.[1] This is often observed in the presence of certain excipients and humidity. Studies have noted this color change in binary mixtures of this compound with Povidone, Hydroxypropyl Methylcellulose, and Magnesium Stearate when stored at 318 K and 76.4% relative humidity.[4] The interaction between the drug and the excipient, accelerated by heat and moisture, leads to the formation of degradation products that are often colored.
-
Question: How can I prevent this discoloration?
-
Answer:
-
Control Humidity: The primary cause is often moisture. Ensure that manufacturing is carried out in a low-humidity environment and that the packaging (e.g., tightly sealed containers, blister packs with appropriate barrier properties) is selected to protect the formulation from moisture ingress during storage.[1][4]
-
Excipient Selection: Re-evaluate your excipient choices. Avoid or minimize the use of excipients known to accelerate this compound degradation, such as magnesium stearate and povidone.[4][7] Consider more compatible alternatives like lactose or hydroxypropyl cellulose.[4]
-
Incorporate a Stabilizer: The use of magnesium oxide has been shown to effectively stabilize this compound against degradation.[8][9]
-
Problem 2: My HPLC analysis shows a significant loss of this compound and the appearance of major degradation peaks corresponding to Quinaprilat (QAT) and Diketopiperazine (DKP).
-
Question: How can I identify which excipient is causing the degradation?
-
Answer: A systematic drug-excipient compatibility study is the most effective way to identify the problematic component. This involves preparing binary mixtures (e.g., a 1:4 ratio of this compound hydrochloride to the excipient) and subjecting them to accelerated stability conditions (e.g., 318 K with and without humidity).[4] By analyzing each mixture with a stability-indicating HPLC method, you can quantify the degradation of this compound in the presence of each individual excipient and pinpoint the incompatible one(s).[4]
-
Question: My formulation contains magnesium stearate. Could this be the issue, and what are the alternatives?
-
Answer: Yes, magnesium stearate is a very likely culprit. It is a basic excipient known to significantly accelerate the degradation of this compound, especially in humid conditions.[1][4][5][7] Consider replacing it with an alternative lubricant. Glyceryl behenate is an excellent option as it is considered more inert and does not typically interfere with drug stability.[7][10]
Problem 3: I am developing a liquid formulation of this compound and am observing rapid degradation.
-
Question: Why is this compound so unstable in aqueous solutions, and how can I formulate a stable liquid product?
-
Answer: this compound is highly susceptible to hydrolysis in aqueous environments, which makes developing a liquid formulation challenging.[11] The rate of degradation is highly dependent on the pH of the solution.[11]
-
Question: What is the optimal pH for a liquid this compound formulation?
-
Answer: The most stable pH range for this compound in an aqueous solution is between 5.5 and 6.5.[11] To maintain this pH, especially when dealing with commercial tablets like Accupril® that contain alkalizing agents (e.g., magnesium carbonate), you will need to incorporate a suitable buffering system.[11] Using pharmaceutically acceptable buffers to maintain the pH within this narrow range can result in a formulation that is stable for at least 28 days when stored at 5°C.[11]
Quantitative Data Summary
The following tables summarize the kinetic data for this compound hydrochloride (QHCl) degradation in the presence of various excipients under different storage conditions.
Table 1: Degradation Rate Constants (k x 10⁸ s⁻¹) for QHCl with Excipients at 318 K / 76.4% RH
| Mixture (QHCl : Excipient) | Degradation Rate Constant (k x 10⁸ s⁻¹) |
| QHCl alone | 0.05 ± 0.01 |
| QHCl : Povidone | 0.44 ± 0.03 |
| QHCl : HPMC | 0.22 ± 0.02 |
| QHCl : HPC | 0.06 ± 0.01 |
| QHCl : Lactose | 0.02 ± 0.01 |
| QHCl : Magnesium Stearate | 4.89 ± 0.04 |
| Data sourced from studies on binary mixtures of this compound hydrochloride and selected excipients.[4] |
Table 2: Degradation Rate Constants (k x 10⁸ s⁻¹) for QHCl with Excipients at 318 K / 0% RH
| Mixture (QHCl : Excipient) | Degradation Rate Constant (k x 10⁸ s⁻¹) |
| QHCl alone | 0.01 ± 0.00 |
| QHCl : Povidone | 0.04 ± 0.01 |
| QHCl : HPMC | 0.02 ± 0.01 |
| QHCl : HPC | 0.01 ± 0.00 |
| QHCl : Lactose | Not Observed |
| QHCl : Magnesium Stearate | Not Observed |
| Data sourced from studies on binary mixtures of this compound hydrochloride and selected excipients.[4] |
Experimental Protocols
1. Protocol for Drug-Excipient Compatibility Study
This protocol outlines a method to assess the compatibility of this compound hydrochloride with various pharmaceutical excipients in the solid state.
-
Materials:
-
This compound hydrochloride (QHCl)
-
Excipients to be tested (e.g., Lactose, Magnesium Stearate, Povidone, HPMC, HPC)
-
Internal Standard (e.g., Benazepril)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Phosphate buffer components
-
-
Methodology:
-
Preparation of Binary Mixtures: Prepare physical mixtures of QHCl and each excipient, typically in a 1:4 ratio by weight. Ensure homogenous mixing.
-
Stress Conditions: Place the prepared binary mixtures, along with a sample of pure QHCl as a control, into stability chambers under accelerated conditions. A common set of conditions is 318 K (45°C) at both 0% Relative Humidity (RH) and 76.4% RH.[4][5]
-
Sample Collection: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 6 months).
-
Sample Preparation for HPLC:
-
Accurately weigh a portion of the stored mixture.
-
Dissolve it in a suitable solvent system (e.g., a mixture of buffer and organic solvent).
-
Add a known concentration of an internal standard solution (e.g., benazepril).[4]
-
Filter the solution before injection into the HPLC system.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see protocol below).
-
Data Analysis: Quantify the amount of remaining QHCl at each time point. Calculate the degradation rate constants (k) by plotting the natural logarithm of the QHCl concentration versus time. The degradation kinetics for QHCl with most excipients follows a first-order model.[4]
-
2. Protocol for Stability-Indicating HPLC Method
This protocol describes a typical HPLC method for the quantification of this compound and its main degradation products, Quinaprilat (QAT) and Diketopiperazine (DKP).
-
Instrumentation:
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact ratio may vary; for instance, a 40:60 (v/v) mixture of phosphate buffer and acetonitrile has been used.[12]
-
Flow Rate: Typically around 1.0 - 1.2 mL/min.[13]
-
Detection Wavelength: this compound and its degradation products can be detected at approximately 210 nm or 239 nm.[12][13]
-
Injection Volume: 100 µL.[4]
-
Internal Standard: Benazepril is a suitable internal standard.[4]
-
-
Method Validation:
-
The method must be validated according to ICH guidelines for selectivity, precision, linearity, and accuracy.[4][5]
-
Selectivity: The method must be able to resolve the peaks of this compound, its degradation products (QAT and DKP), the internal standard, and any potential interference from excipients.[4] Typical retention times might be ~3 min for QAT, ~5 min for DKP, and ~10 min for QHCl.[4]
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound stability.
Caption: this compound degradation pathways and key accelerating factors.
Caption: Troubleshooting workflow for this compound formulation stability issues.
Caption: Experimental workflow for a drug-excipient compatibility study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. The influence of pharmaceutical excipients on this compound hydrochloride stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The influence of pharmaceutical excipients on this compound hydrochloride stability. | Semantic Scholar [semanticscholar.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. US6417196B1 - Stabilization of this compound using magnesium oxide - Google Patents [patents.google.com]
- 9. EP1083931B1 - Stabilization of compositions containing ace inhibitors using magnesium oxide - Google Patents [patents.google.com]
- 10. Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The development and stability assessment of extemporaneous pediatric formulations of Accupril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
Quinapril Research Samples: A Technical Guide to Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the best practices for the long-term storage of Quinapril research samples. Adherence to these protocols is critical for maintaining sample integrity and ensuring the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound hydrochloride?
A1: For long-term stability, this compound hydrochloride should be stored at a controlled room temperature between 15°C and 30°C (59°F to 86°F). It is crucial to protect the samples from light and moisture.[1]
Q2: What are the primary degradation pathways for this compound?
A2: this compound primarily degrades through two pathways:
-
Hydrolysis: The ester group in this compound is susceptible to hydrolysis, which converts it to its active metabolite, Quinaprilat.
-
Intramolecular Cyclization: this compound can undergo internal cyclization to form a diketopiperazine derivative. Both degradation pathways are accelerated by increased temperature and humidity.
Q3: Can I store this compound samples in a solution?
A3: this compound is unstable in aqueous solutions.[1] If solution storage is necessary, it should be for the shortest possible time. The stability of this compound in solution is pH-dependent, with the highest stability observed in a narrow pH range of 5.5-6.5.[1] For longer-term storage, it is highly recommended to store samples as a solid (lyophilized powder).
Q4: What is the impact of excipients on this compound's stability?
A4: Excipients can significantly influence the stability of this compound. Basic excipients, such as magnesium stearate, have been shown to accelerate the degradation of this compound hydrochloride. In contrast, acidic excipients can result in lower degradation rates.[2][3]
Q5: Are there any visual indicators of this compound degradation?
A5: Yes, discoloration of the sample, often to a cream or brown color, can indicate degradation, especially in the presence of humidity and certain excipients.[2] Any observable change in the physical appearance of the sample should be investigated.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and analysis of this compound samples.
| Problem | Possible Causes | Recommended Solutions |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound into Quinaprilat or diketopiperazine. | - Confirm the identity of the peaks by comparing their retention times with reference standards of the degradation products.- Review storage conditions to ensure they meet the recommended temperature and humidity levels.- Check the pH of the sample solution if applicable. |
| Discoloration of solid sample | Exposure to excessive heat, light, or humidity, or interaction with incompatible excipients.[2] | - Discard the discolored sample.- Review and optimize storage conditions, ensuring protection from light and moisture.- If mixed with excipients, investigate their compatibility with this compound. |
| Sample precipitation in solution | Poor solubility at the given pH or temperature, or degradation leading to less soluble products. | - Adjust the pH of the solution to the optimal range of 5.5-6.5 for stability.[1]- Consider using a co-solvent if appropriate for the experimental design.- Prepare fresh solutions before use and avoid long-term storage in solution. |
| Peak tailing or fronting in HPLC analysis | Secondary interactions with the stationary phase, column overload, or inappropriate mobile phase pH. | - Optimize the mobile phase pH to suppress the ionization of this compound.- Use a column with high-purity silica and effective end-capping.- Reduce the sample concentration or injection volume. |
| Inconsistent analytical results | Sample degradation due to improper handling, storage, or repeated freeze-thaw cycles. | - Aliquot samples to avoid repeated freeze-thaw cycles.- Ensure consistent and appropriate storage conditions for all samples.- Prepare fresh calibration standards for each analytical run. |
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound hydrochloride under accelerated conditions. Note that these are from forced degradation studies and represent a worst-case scenario.
| Temperature | Relative Humidity (%) | Duration | Degradation Products Observed | Reference |
| 40°C | 75% | 4 weeks | Discoloration and formation of degradation products | [4] |
| 45°C | 50.9% - 75.4% | Not specified | Increased degradation with higher humidity | [5] |
| 80°C | Not specified | 72 hours | Formation of diketopiperazine and diacid impurities | [6] |
Experimental Protocols
Stability Testing of this compound using HPLC
This protocol outlines a general method for assessing the stability of this compound samples.
1. Objective: To quantify the amount of this compound and its primary degradation products (Quinaprilat and diketopiperazine) in a sample over time.
2. Materials:
-
This compound hydrochloride reference standard
-
Quinaprilat reference standard
-
Diketopiperazine reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Phosphate buffer
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
3. Chromatographic Conditions (Example):
-
Column: C18, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 40:60 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 239 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
4. Standard Solution Preparation:
-
Prepare individual stock solutions of this compound, Quinaprilat, and diketopiperazine in methanol.
-
From the stock solutions, prepare a mixed standard solution containing all three compounds at a known concentration in the mobile phase.
5. Sample Preparation:
-
Accurately weigh a portion of the this compound research sample and dissolve it in a known volume of mobile phase to achieve a target concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the mixed standard solution to determine the retention times and response factors for each compound.
-
Inject the prepared sample solution.
-
Identify and quantify the peaks in the sample chromatogram by comparing them to the standard chromatogram.
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
7. Data Analysis:
-
Plot the concentration of this compound and its degradation products as a function of time to determine the degradation kinetics.
Visualizations
This compound Degradation Pathway
Caption: Primary degradation pathways of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound samples.
References
- 1. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 2. gmpplastic.com [gmpplastic.com]
- 3. The influence of pharmaceutical excipients on this compound hydrochloride stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Quinapril Dosage in Renally Impaired Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the adjustment of Quinapril dosage in animal models with induced renal impairment.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to adjust the dosage of this compound in animal models with renal impairment?
A1: this compound is a prodrug that is metabolized in the liver to its active form, Quinaprilat. Quinaprilat is primarily eliminated from the body by the kidneys.[1] In a state of renal impairment, the clearance of Quinaprilat is reduced, leading to its accumulation in the plasma.[1] This can result in an exaggerated pharmacological effect and potential toxicity. Therefore, adjusting the dosage of this compound is crucial to maintain plasma concentrations of Quinaprilat within a therapeutic window and ensure the safety and reliability of experimental results.
Q2: What are the general principles for adjusting drug dosages in renally impaired animal models?
A2: A common approach is to modify the dose based on the reduction in glomerular filtration rate (GFR). This can be done by either reducing the dose, extending the dosing interval, or a combination of both. The goal is to match the drug exposure (Area Under the Curve - AUC) in renally impaired animals to that of animals with normal renal function. Due to the lack of standardized guidelines for veterinary research, careful dose-finding studies and therapeutic drug monitoring are highly recommended.
Q3: Are there established dosage adjustments for this compound in specific animal models of renal impairment?
A3: While there is extensive data on this compound dosage for humans with renal impairment, specific, universally accepted dosage adjustments for preclinical animal models are less well-documented. However, studies have reported successful administration of this compound and its active metabolite, Quinaprilat, in rat models of renal failure. These studies can provide a starting point for dose-finding experiments in your specific model.
Q4: What are the most common animal models of renal impairment used in preclinical studies?
A4: Two of the most widely used and well-characterized models are the 5/6 nephrectomy model and the adenine-induced nephropathy model. The 5/6 nephrectomy is a surgical model that mimics chronic kidney disease by reducing the renal mass. Adenine-induced nephropathy is a chemical induction model that causes tubulointerstitial injury and fibrosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high mortality rate in renally impaired animals after this compound administration. | The initial dose of this compound may be too high for the level of renal impairment, leading to drug toxicity. | - Immediately cease this compound administration. - Review the severity of renal impairment in your model. - Start a new dose-finding study with a significantly lower dose of this compound. - Consider using the active metabolite, Quinaprilat, for more direct dose control. |
| No significant therapeutic effect of this compound is observed in the renally impaired group. | The adjusted dose of this compound may be too low, resulting in sub-therapeutic plasma concentrations of Quinaprilat. | - Confirm the induction and severity of renal impairment. - Measure plasma concentrations of Quinaprilat to assess drug exposure. - Gradually increase the dose of this compound while closely monitoring for any adverse effects. |
| High variability in experimental data within the this compound-treated, renally impaired group. | - Inconsistent induction of renal impairment across animals. - Variability in the oral bioavailability of this compound. | - Ensure a standardized and consistent protocol for inducing renal impairment. - Consider administering Quinaprilat directly (e.g., via intraperitoneal injection) to bypass variability in absorption and metabolism.[2] |
| Signs of hyperkalemia (e.g., muscle weakness, cardiac arrhythmias) are observed. | ACE inhibitors like this compound can reduce aldosterone secretion, which can lead to an increase in serum potassium levels. This effect can be exacerbated in renal impairment. | - Monitor serum potassium levels regularly. - If hyperkalemia is detected, reduce the this compound dose or discontinue treatment. |
Quantitative Data Summary
The following tables summarize reported dosages of this compound and other ACE inhibitors in rodent models of renal impairment. These values should be used as a starting point for designing dose-finding studies.
Table 1: Reported Dosages of this compound and Quinaprilat in Rat Models of Renal Impairment
| Compound | Animal Model | Strain | Dosage | Route of Administration | Reference |
| This compound | 5/6 Nephrectomy | Spontaneously Hypertensive Rat | 200 mg/L in drinking water | Oral | [3] |
| Quinaprilat | 5/6 Nephrectomy | Wistar Rat | 1 mg/100 g body weight | Intraperitoneal | [2] |
| This compound | Reduced Renal Mass | Rat | 30 mg/L in drinking water | Oral |
Table 2: Reported Dosages of Other ACE Inhibitors in Rodent Models of Renal Impairment (for reference in dose-finding studies)
| Compound | Animal Model | Strain | Dosage | Route of Administration | Reference |
| Enalapril | Adenine-Induced Nephropathy | Mouse | 15 and 30 mg/kg/day | Oral | [1] |
| Captopril | 5/6 Nephrectomy | Spontaneously Hypertensive Rat | 30 mg/kg/day in drinking water | Oral | [4] |
| Enalapril | 5/6 Nephrectomy | Rat | Subantihypertensive dose | Oral | [5] |
Experimental Protocols
Protocol 1: Induction of 5/6 Nephrectomy in Rats
This surgical procedure is a well-established method for inducing chronic kidney disease.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave and disinfect the dorsal area over the right kidney.
-
Right Nephrectomy: Make a flank incision to expose the right kidney. Ligate the renal artery and vein and the ureter, and then remove the kidney.
-
Suture: Close the muscle and skin layers with sutures.
-
Recovery: Allow the animal to recover for one to two weeks.
-
Subtotal Left Nephrectomy: Anesthetize the rat again and expose the left kidney through a flank incision.
-
Ligation: Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.
-
Closure and Recovery: Close the incision and allow the animal to recover. The development of renal failure typically occurs over several weeks.
Protocol 2: Adenine-Induced Nephropathy in Mice
This is a non-invasive method for inducing chronic kidney disease through diet.
-
Diet Preparation: Prepare a diet containing 0.2% to 0.25% (w/w) adenine.
-
Acclimation: Acclimate the mice to the powdered diet for a few days before introducing the adenine-containing diet.
-
Induction: Provide the adenine-containing diet to the mice for 4 to 8 weeks. The duration can be adjusted to achieve the desired severity of renal impairment.
-
Monitoring: Monitor the animals regularly for signs of illness, body weight changes, and food and water intake.
-
Assessment of Renal Function: Periodically collect urine and blood samples to measure markers of renal function, such as serum creatinine, blood urea nitrogen (BUN), and proteinuria.
Visualizations
Signaling Pathways
The therapeutic effects of this compound are primarily mediated through its inhibition of the Angiotensin-Converting Enzyme (ACE), which plays a key role in the Renin-Angiotensin-Aldosterone System (RAAS). ACE inhibition also leads to an increase in bradykinin levels.
References
- 1. Inhibitors of the renin-angiotensin system ameliorates clinical and pathological aspects of experimentally induced nephrotoxic serum nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a therapy with losartan and quinaprilat on the progression of chronic renal failure in rats after a single dose of uranyl nitrate or 5/6 nephrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of antihypertensive agents on blood pressure and the progress of renal failure in partially nephrectomized spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enalapril in subantihypertensive dosage attenuates kidney proliferation and functional recovery in normotensive ablation nephropathy of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Quinapril Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor, is paramount for ensuring drug efficacy and safety. This guide provides a comparative overview of validated analytical methods for the quantification of this compound hydrochloride in bulk and pharmaceutical dosage forms. The performance of a novel analytical method is contextualized by comparing it with established High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry techniques.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, and the nature of the sample. The following tables summarize the key performance characteristics of different analytical methods for this compound quantification, validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Recovery (%) | Reference |
| Novel RP-HPLC Method | 50 - 150 | 0.995 | - | - | - | [2] |
| Capillary LC | 1 - 100 | - | - | - | - | [3] |
| LDI-TOF-MS | 1 - 100 | - | - | - | - | [3] |
| UV Spectrophotometry (in 1N HCl) | 2 - 10 | 0.996 | 0.766 | 2.324 | 98.21 - 116.07 | [1][4] |
| UV Spectrophotometry (in 1N NaOH) | 2 - 10 | 0.996 | - | - | - | [1][4] |
| RP-HPLC (for this compound and Hydrochlorothiazide) | 50 - 300 | 0.999 | - | - | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are the protocols for key experiments performed to validate a novel analytical method for this compound quantification.
Specificity
The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Prepare a solution of the placebo (all formulation components except this compound).
-
Prepare a standard solution of this compound.
-
Prepare a sample solution of the this compound drug product.
-
Inject each solution into the chromatographic system.
-
Acceptance Criteria: The chromatogram of the placebo solution should not show any peak at the retention time of the this compound peak. The peak for this compound in the sample solution should be pure and not interfered with by any other peaks.
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.[6]
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
-
Acceptance Criteria: The correlation coefficient (r²) should be greater than or equal to 0.995.[2]
-
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies.
-
Protocol:
-
Prepare the sample solution at a known concentration.
-
Spike the sample solution with a known amount of this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).[6]
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery of the added standard.
-
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.
-
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
-
Protocol:
-
Repeatability (Intra-day precision):
-
Prepare six separate sample solutions of this compound at 100% of the test concentration.
-
Analyze the samples on the same day and by the same analyst.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-day precision & Ruggedness):
-
Repeat the analysis on a different day with a different analyst and/or different equipment.
-
Calculate the %RSD of the combined results from both days.
-
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.[2]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the calibration curve):
-
Calculate the standard deviation of the y-intercepts of the regression lines (σ) and the slope of the calibration curve (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Acceptance Criteria: The LOQ should be verifiable by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to the method parameters, such as the flow rate (e.g., ±0.1 mL/min), mobile phase composition (e.g., ±2%), and column temperature (e.g., ±5°C).
-
Analyze the sample under each of the modified conditions.
-
Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptable limits for all variations.
-
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for validating a novel analytical method for this compound quantification.
Caption: Workflow for the validation of a novel analytical method for this compound quantification.
This guide provides a framework for understanding and comparing analytical methods for this compound quantification. The successful validation of a novel method against established techniques, following the detailed protocols outlined, is essential for its implementation in a regulated environment.
References
A Comprehensive Analysis of ACE Inhibition by Quinapril and Enalapril
A Comparative In Vitro Study of Quinapril and Enalapril Potency Published: November 13, 2025
For researchers and professionals in drug development, understanding the nuanced differences between Angiotensin-Converting Enzyme (ACE) inhibitors is paramount for innovation and targeted therapeutic design. This guide provides a detailed comparative study of the in vitro potency of this compound and Enalapril, focusing on their active metabolites, Quinaprilat and Enalaprilat. Both are potent inhibitors of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), and are widely prescribed for hypertension and heart failure. This document synthesizes available experimental data to offer a clear comparison of their in vitro performance.
Data Presentation: Quantitative Comparison of ACE Inhibition
The in vitro potency of ACE inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. Both this compound and Enalapril are administered as prodrugs and are metabolized in the body to their active diacid forms, Quinaprilat and Enalaprilat, respectively. Therefore, a meaningful in vitro comparison must focus on these active metabolites.
While direct side-by-side comparisons in single studies are limited, a synthesis of available data provides a strong basis for evaluation.
| Inhibitor (Active Metabolite) | IC50 (nM) | Ki (nM) | Source Enzyme | Notes |
| Quinaprilat | ~1-3 (estimated) | Not widely reported | Purified ACE | Potency is ranked among the highest of ACE inhibitors. Stated to have "equivalent in vitro potency" to Enalaprilat in some studies. |
| Enalaprilat | 1.94 - 2.4[1][2] | ~0.1[3] | Purified ACE | Well-characterized potency with multiple corroborating sources. |
Experimental Protocols
The determination of in vitro ACE inhibitory activity is crucial for the characterization of compounds like Quinaprilat and Enalaprilat. A common and reliable method is the spectrophotometric assay using the substrate Hippuryl-Histidyl-Leucine (HHL).
Spectrophotometric Assay for ACE Inhibition
This protocol outlines a typical in vitro experiment to determine the IC50 values of ACE inhibitors.
Objective: To measure the concentration of an inhibitor (e.g., Quinaprilat, Enalaprilat) that causes 50% inhibition of ACE activity.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as the substrate
-
Inhibitors: Quinaprilat and Enalaprilat
-
Borate buffer (pH 8.3)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in borate buffer.
-
Prepare a stock solution of HHL in borate buffer.
-
Prepare serial dilutions of Quinaprilat and Enalaprilat in borate buffer to create a range of concentrations to be tested.
-
-
Enzymatic Reaction:
-
In a series of test tubes, add a pre-determined amount of the ACE solution.
-
To each tube (except the control), add a specific concentration of the inhibitor solution (Quinaprilat or Enalaprilat).
-
Pre-incubate the enzyme-inhibitor mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the HHL substrate solution to each tube.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Stopping the Reaction and Extraction:
-
Terminate the reaction by adding a solution of HCl.
-
The product of the reaction, hippuric acid (HA), is then extracted from the aqueous solution using ethyl acetate.
-
-
Quantification of Hippuric Acid:
-
The ethyl acetate layer containing the extracted hippuric acid is separated.
-
The solvent is evaporated, and the remaining hippuric acid is redissolved in a suitable buffer or deionized water.
-
The absorbance of the hippuric acid solution is measured using a UV-Vis spectrophotometer at a wavelength of 228 nm.
-
-
Calculation of Inhibition and IC50:
-
The percentage of ACE inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100% Where A_control is the absorbance of the control (no inhibitor) and A_inhibitor is the absorbance in the presence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of ACE Inhibition
The diagram below illustrates the role of ACE in the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of ACE inhibitors like Quinaprilat and Enalaprilat.
Caption: Mechanism of ACE inhibition within the RAAS pathway.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in the experimental workflow for determining the in vitro potency of ACE inhibitors.
Caption: Workflow for in vitro ACE inhibition assay.
References
- 1. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The role of enzyme and substrate concentration in the evaluation of serum angiotensin converting enzyme (ACE) inhibition by enalaprilat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral this compound to rats [ricerca.unityfvg.it]
A Comparative Guide: Cross-Validation of Quinapril Immunoassay with LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methodologies for the quantification of Quinapril and its active metabolite, quinaprilat: the highly specific and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and the high-throughput, yet less specific, immunoassay. While direct cross-validation data for a this compound immunoassay is not publicly available, this guide will contrast the well-documented performance of LC-MS/MS for this compound with the expected performance characteristics of a competitive immunoassay, based on established principles for small molecule analysis.
Executive Summary
LC-MS/MS stands as the gold standard for the bioanalysis of this compound and quinaprilat, offering high selectivity, sensitivity, and accuracy, making it ideal for regulatory submissions and clinical trial sample analysis. An immunoassay, while offering advantages in speed and simplicity, is more susceptible to cross-reactivity and may not distinguish between the parent drug and its active metabolite without highly specific antibodies. The choice of method ultimately depends on the specific requirements of the study, including the need for specificity, throughput, and cost-effectiveness.
Data Presentation: A Comparative Overview
The following tables summarize the typical performance characteristics of LC-MS/MS for this compound analysis versus the expected performance of a competitive immunoassay.
Table 1: Performance Characteristics of LC-MS/MS for this compound and Quinaprilat Analysis
| Parameter | This compound | Quinaprilat |
| Linearity Range | 5 - 1000 ng/mL | 10 - 2000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | 10 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% |
| Selectivity | High (specific for parent and metabolite) | High (specific for parent and metabolite) |
| Run Time per Sample | ~3 - 6 minutes | ~3 - 6 minutes |
Data compiled from publicly available validated LC-MS/MS methods.
Table 2: Expected Performance Characteristics of a Competitive Immunoassay for this compound
| Parameter | Expected Performance |
| Assay Range | Typically 1-2 orders of magnitude (e.g., 10 - 1000 ng/mL) |
| Limit of Detection (LOD) | Dependent on antibody affinity, potentially in the low ng/mL range |
| Accuracy (% Bias) | Generally within ±20% |
| Precision (% CV) | < 20% |
| Selectivity | Potential for cross-reactivity with metabolites and structurally similar compounds |
| Time to Result | High-throughput (minutes per sample in automated systems) |
Expected performance based on typical characteristics of competitive immunoassays for small molecules.
Experimental Protocols
LC-MS/MS Methodology for this compound and Quinaprilat
This protocol is a generalized representation based on published methods.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Maintained at a constant rate suitable for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound, quinaprilat, and the internal standard.
-
Hypothetical Competitive Immunoassay Protocol for this compound
This protocol describes a typical competitive ELISA (Enzyme-Linked Immunosorbent Assay) format.
-
Coating:
-
Microplate wells are coated with a capture antibody specific to this compound.
-
The plate is washed to remove any unbound antibody.
-
A blocking agent (e.g., bovine serum albumin) is added to prevent non-specific binding.
-
-
Competitive Binding:
-
Standards, controls, and unknown samples are added to the wells.
-
A known amount of enzyme-labeled this compound (conjugate) is added to each well.
-
The plate is incubated to allow the unlabeled this compound from the sample and the enzyme-labeled this compound to compete for binding to the capture antibody.
-
-
Detection:
-
The plate is washed to remove any unbound reagents.
-
A substrate for the enzyme is added to each well.
-
The enzyme-substrate reaction produces a colorimetric, fluorometric, or chemiluminescent signal.
-
The intensity of the signal is measured using a plate reader. The signal is inversely proportional to the concentration of this compound in the sample.
-
Visualizing the Methodologies
Experimental Workflow: Cross-Validation
The following diagram illustrates the typical workflow for a cross-validation study comparing an immunoassay with a reference method like LC-MS/MS.
A Head-to-Head In Vivo Comparison of Quinapril and Other Angiotensin-Converting Enzyme (ACE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of quinapril with other prominent Angiotensin-Converting Enzyme (ACE) inhibitors, including lisinopril, enalapril, and ramipril. The information presented is collated from preclinical and clinical studies to assist researchers and drug development professionals in evaluating the comparative efficacy and pharmacological profiles of these agents.
Executive Summary
This compound, a potent ACE inhibitor, demonstrates distinct characteristics when compared to other agents in its class. In preclinical models, its active metabolite, quinaprilat, is among the most potent inhibitors of tissue ACE, alongside benazeprilat.[1] This high tissue affinity may contribute to its durable effects in cardiovascular tissues. In vivo studies in spontaneously hypertensive rats (SHR) indicate that this compound's antihypertensive effect is comparable in potency and duration to enalapril. In some animal models of hypertension, this compound has been shown to be more potent and longer-lasting than enalapril.[2] Clinical studies present a more complex picture, with some evidence suggesting lisinopril may offer more consistent 24-hour blood pressure control, while other studies indicate this compound has a greater inhibitory effect on vascular ACE than enalapril for a similar degree of plasma ACE inhibition. This guide synthesizes the available data to provide a comprehensive comparative overview.
Data Presentation: Quantitative Comparison of ACE Inhibitors
The following tables summarize the quantitative data from various in vivo and in vitro studies, comparing the potency, antihypertensive effects, and pharmacokinetic properties of this compound and other selected ACE inhibitors.
Table 1: In Vitro and Ex Vivo Potency of ACE Inhibitor Active Metabolites
| ACE Inhibitor (Active Form) | Relative Potency Rank (in vitro/ex vivo) | Normalized 'Equiactive' Oral Dose in SHR (mg/kg) |
| Ramiprilat | 1 | 5 |
| Quinaprilat | 2 (tie) | - |
| Benazeprilat | 2 (tie) | - |
| Lisinopril | 3 | 10 |
| Enalaprilat | 4 | 20 |
| Fosinoprilat | 5 | 25 |
Data sourced from a comparative study in spontaneously hypertensive rats (SHR). The relative potency is based on inhibition of ACE in tissue homogenates (aorta, brain, heart, lung, kidney) and sera.
Table 2: Comparative Antihypertensive Efficacy in Human Clinical Trials
| ACE Inhibitor | Dosage | Study Population | Key Findings on Blood Pressure Reduction |
| This compound vs. Lisinopril | 20-40 mg/day (this compound), 10-20 mg/day (Lisinopril) | Mild to moderate essential hypertension | Lisinopril demonstrated significantly better blood pressure reduction after 4 and 8 weeks. Ambulatory monitoring showed this compound's effect diminished after 12 hours.[3] |
| This compound vs. Lisinopril | 20 mg/day (both) | Mild to moderate arterial hypertension | Both drugs effectively lowered blood pressure, but the reduction was more significant with Lisinopril based on ambulatory blood pressure monitoring.[4] |
| This compound vs. Enalapril | 20 mg single dose (both) | Healthy volunteers | Both drugs produced similar plasma ACE inhibition and blood pressure reduction. However, this compound showed a significantly greater inhibition of angiotensin I-induced vasoconstriction, suggesting greater vascular ACE inhibition. |
| This compound vs. Enalapril | 2 and 20 mg/kg/day | Rats with heart failure | Both improved survival and ventricular function. At the 20 mg/kg/day dose, this compound led to the lowest left ventricular end-diastolic pressure.[5] |
Table 3: Pharmacokinetic Properties of this compound and Other ACE Inhibitors
| Property | This compound | Lisinopril | Enalapril | Ramipril |
| Prodrug | Yes | No | Yes | Yes |
| Active Metabolite | Quinaprilat | Lisinopril | Enalaprilat | Ramiprilat |
| Primary Elimination Route | Renal | Renal | Renal | Renal |
| Hepatic Activation Required | Yes | No | Yes | Yes |
| Tissue Penetration | Good | Moderate | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical protocols used in the in vivo evaluation of ACE inhibitors.
Animal Model for Hypertension Studies
-
Model: Spontaneously Hypertensive Rat (SHR) is a commonly used and well-characterized genetic model of essential hypertension.
-
Housing: Animals are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Acclimatization: Rats are acclimated to the laboratory conditions and handling procedures for a period of at least one week before the commencement of experiments to minimize stress-induced physiological variations.
Measurement of Blood Pressure in Conscious Animals
-
Method: The tail-cuff method is a non-invasive technique frequently employed for repeated blood pressure measurements in conscious rats. The animal is placed in a restrainer, and a cuff is placed around the base of the tail. The cuff is inflated to occlude blood flow and then slowly deflated. A sensor detects the return of blood flow, and the corresponding pressures are recorded as systolic and diastolic blood pressure.
-
Procedure:
-
The rat is gently placed in a restraining device.
-
An occlusion cuff and a sensor are placed on the tail.
-
The cuff is inflated to a pressure above the expected systolic pressure and then gradually deflated.
-
The pressures at which the pulse reappears (systolic) and becomes maximal (diastolic) are recorded.
-
Multiple readings are taken for each animal at each time point to ensure accuracy, and the average is used for analysis.
-
Ex Vivo Measurement of Tissue ACE Activity
-
Objective: To determine the degree of ACE inhibition in various tissues following in vivo administration of the inhibitors.
-
Procedure:
-
At a predetermined time after drug administration, animals are euthanized.
-
Tissues of interest (e.g., aorta, lung, kidney, heart) are rapidly excised and placed in ice-cold buffer.
-
Tissues are homogenized in a suitable buffer (e.g., Tris-HCl) to release the cellular contents, including ACE.
-
The homogenates are then centrifuged to remove cellular debris, and the supernatant containing the enzyme is collected.
-
ACE activity is assayed using a fluorogenic substrate (e.g., hippuryl-L-histidyl-L-leucine). The substrate is cleaved by ACE, releasing a fluorescent product.
-
The rate of fluorescence increase is measured over time and is proportional to the ACE activity in the sample.
-
The activity in samples from treated animals is compared to that in samples from vehicle-treated control animals to determine the percentage of ACE inhibition.
-
Mandatory Visualizations
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
References
- 1. ahajournals.org [ahajournals.org]
- 2. [Antihypertensive activity of the angiotensin converting enzyme inhibitor this compound HCl: (S)-2-[(S)-N-[(S)-1-ethoxycarbonyl-3-phenylpropyl) alanyl]-1,2,3,4- tetrahydro-3-isoquinolinecarboxylic acid monohydrochloride in various hypertensive animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [A comparative study of the effects of lisinopril and this compound administered once a day in essential hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [A comparative study of the efficacy of lisinopril versus this compound in controlling light to moderate arterial hypertension. A follow-up with ABPM] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of this compound with enalapril in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent In Vitro ACE Inhibition of Quinapril and its Translation to Effective Blood Pressure Control In Vivo
A comprehensive analysis of preclinical data and clinical trial results reveals a strong correlation between the potent in vitro Angiotensin-Converting Enzyme (ACE) inhibitory activity of quinapril's active metabolite, quinaprilat, and the significant in vivo antihypertensive efficacy of the parent drug, this compound. This guide provides a detailed comparison of its performance, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a prodrug, is rapidly converted in the body to its pharmacologically active diacid metabolite, quinaprilat.[1] It is this active form that potently inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II.[1] The resulting reduction in angiotensin II levels leads to vasodilation and consequently, a decrease in blood pressure.
In Vitro Potency: A Strong Foundation for Efficacy
The intrinsic inhibitory activity of an ACE inhibitor is quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.
Table 1: In Vitro ACE Inhibition Data for Quinaprilat
| Compound | Target Enzyme | IC50 Value |
| Quinaprilat | Angiotensin-Converting Enzyme (ACE) | 0.7 nM |
This data highlights the high potency of quinaprilat as an ACE inhibitor at the molecular level.
From the Lab to the Clinic: Demonstrating In Vivo Efficacy
The potent in vitro activity of quinaprilat translates into a clinically significant reduction in blood pressure in patients with hypertension. Numerous clinical trials have demonstrated the dose-dependent antihypertensive effects of this compound.
Table 2: In Vivo Efficacy of this compound in Hypertensive Patients
| Study | Dosage | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |
| Multicenter, Double-Blind, Placebo-Controlled Trial[2] | 20, 40, 80 mg daily | Data not specified | Up to 13 |
| This compound Titration Interval Management Evaluation (ATIME) Study[3] | Titrated from 20 mg to 80 mg daily | See study details below | See study details below |
In a significant multicenter, double-blind, placebo-controlled trial involving 270 patients with mild to moderate essential hypertension, this compound administered in doses of 20, 40, and 80 mg daily resulted in a reduction of diastolic blood pressure by up to 13 mmHg.[2]
The this compound Titration Interval Management Evaluation (ATIME) Study, a large-scale clinical trial with 2935 subjects, provided further evidence of this compound's efficacy. In this study, patients were initiated on 20 mg of this compound once daily, with the dose being doubled at subsequent clinic visits if blood pressure was not controlled. The study reported the following mean blood pressures at different follow-up visits for two different titration schedules (slow vs. fast):
-
Visit 1: 140/86 mmHg (slow titration) vs. 141/88 mmHg (fast titration)
-
Visit 2: 137/84 mmHg (slow titration) vs. 137/85 mmHg (fast titration)
-
Visit 3: 134/83 mmHg (slow titration) vs. 135/84 mmHg (fast titration)[3]
These findings demonstrate a consistent and effective lowering of blood pressure with this compound treatment.
The Mechanism of Action: A Clear Signaling Pathway
The antihypertensive effect of this compound is a direct consequence of its interference with the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this signaling pathway.
References
- 1. Guidance on ambulatory blood pressure monitoring: A statement from the HOPE Asia Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a double-blind, placebo-controlled trial in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel angiotensin converting enzyme inhibitor this compound and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent verification of published Quinapril synthesis methods
An Independent Review of Published Quinapril Synthesis Methodologies
For drug development and manufacturing professionals, the selection of a synthetic route for an active pharmaceutical ingredient (API) like this compound is a critical decision. This guide provides a comparative analysis of three prominent synthesis methods for this compound reported in scientific literature and patents: the traditional benzyl ester route, the more recent tert-butyl ester route, and an innovative continuous flow synthesis approach. The comparison focuses on key performance indicators such as reaction yield, product purity, and the formation of critical impurities.
Data Presentation
The following table summarizes the quantitative data extracted from various sources for the different this compound synthesis methods. It is important to note that the data is derived from different publications and patents and not from a direct head-to-head comparative study. Therefore, variations in experimental conditions and analytical methods should be considered when interpreting these results.
| Parameter | Benzyl Ester Route | Tert-Butyl Ester Route | Continuous Flow Synthesis |
| Overall Yield | ~85.5%[1] | ~90%[2][3] | 86%[4] |
| Reported Purity | ~99.7%[1] | Information not available | Information not available |
| Diketopiperazine Impurity | < 0.2%[1] | Mentioned as a known impurity, but specific levels not quantified in the searched documents. | Formation is temperature-dependent and can be minimized.[4] |
| Key Intermediates | This compound benzyl ester | This compound tert-butyl ester | N/A (Telescoped reactions) |
| Deprotection Method | Catalytic hydrogenolysis[5] | Acid-catalyzed cleavage (e.g., HCl)[2][3][6] | Acid-catalyzed cleavage (TFA)[4] |
Experimental Protocols
Below are the generalized experimental protocols for the key stages of each synthesis method, as described in the cited literature.
Benzyl Ester Route
This traditional approach involves the coupling of (S,S)-N-(1-ethoxycarbonyl-3-phenylpropyl)alanine with (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid benzyl ester, followed by deprotection.
Key Steps:
-
Coupling: The two key building blocks are coupled using a peptide coupling agent, such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt), in an aprotic solvent like dichloromethane.
-
Formation of this compound Benzyl Ester: The reaction mixture is stirred at room temperature until the reaction is complete. The by-products are removed by filtration and the solvent is evaporated to yield the crude this compound benzyl ester.[7]
-
Deprotection (Hydrogenolysis): The benzyl ester is dissolved in an alcoholic solvent (e.g., ethanol) and treated with concentrated hydrochloric acid. The deprotection is carried out by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under hydrogen pressure.[5]
-
Isolation: After the reaction, the catalyst is filtered off, and the solvent is partially removed by distillation. The addition of an anti-solvent, such as toluene, precipitates this compound hydrochloride.[5]
Tert-Butyl Ester Route
This method utilizes a tert-butyl protecting group for the carboxylic acid of the tetrahydroisoquinoline moiety, which can be removed under acidic conditions without the need for catalytic hydrogenation.
Key Steps:
-
Coupling: (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester is reacted with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester in the presence of a catalytic amount of a weak acid like acetic acid.[2][3][6][8]
-
Formation of this compound Tert-Butyl Ester: The reaction is typically carried out in a solvent like toluene at a slightly elevated temperature (around 30-35°C) to ensure complete conversion.[6]
-
Deprotection and Salt Formation: The tert-butyl ester is deprotected and converted to the hydrochloride salt in a single step by treating the reaction mixture with anhydrous hydrogen chloride in a suitable solvent like acetic acid.[2][3][6]
-
Isolation: The this compound hydrochloride is then precipitated, often as a solvate, by the addition of an anti-solvent like acetone. The final amorphous product is obtained after recrystallization and drying.[2][3]
Continuous Flow Synthesis
This modern approach utilizes microreactors and flow chemistry to achieve a multi-step synthesis in a continuous fashion, offering potential advantages in terms of safety, efficiency, and scalability.
Key Steps:
-
Amide Bond Formation: The synthesis begins with the coupling of a homophenylalanine derivative with an amino ester. The carboxylic acid is activated, for example with N,N'-carbonyldiimidazole (CDI), and the reaction is performed in a flow reactor.[4]
-
Control of Impurities: The formation of diketopiperazine impurities is minimized by controlling the temperature of the reaction, with lower temperatures favoring the desired amide coupling.[4]
-
In-line Deprotection: The subsequent deprotection of the tert-butyl group is carried out in-line by introducing trifluoroacetic acid (TFA) into the flow stream.[4]
-
Continuous Process: The entire three-step sequence, including coupling and deprotection, is performed in a continuous flow system, with a total residence time of approximately 175 minutes to yield the final API.[4]
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows of the compared this compound synthesis methods.
References
- 1. WO2007054966A2 - A process for the preparation of highly pure crystalline this compound hydrochloride - Google Patents [patents.google.com]
- 2. EP1611106B1 - Preparation of this compound hydrochloride - Google Patents [patents.google.com]
- 3. HK1084386A - Preparation of this compound hydrochloride - Google Patents [patents.google.com]
- 4. Continuous one-flow multi-step synthesis of active pharmaceutical ingredients - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00087F [pubs.rsc.org]
- 5. US6617457B1 - Process for obtaining quinapryl hydrochloride and solvates useful for isolating and purifying quinapryl hydrochloride - Google Patents [patents.google.com]
- 6. US20040192613A1 - Preparation of this compound hydrochloride - Google Patents [patents.google.com]
- 7. This compound benzyl ester maleate synthesis - chemicalbook [chemicalbook.com]
- 8. CN1747935A - Preparation of this compound hydrochloride - Google Patents [patents.google.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Quinapril, Captopril, and Enalapril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of three prominent angiotensin-converting enzyme (ACE) inhibitors: quinapril, captopril, and enalapril. The information presented is intended to support research and development efforts by offering a clear, data-driven overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound, captopril, and enalapril are summarized in the table below for easy comparison. These values represent findings from various clinical studies and are crucial for understanding the clinical efficacy and dosing regimens of these drugs.
| Pharmacokinetic Parameter | This compound | Captopril | Enalapril |
| Prodrug | Yes | No | Yes |
| Active Metabolite | Quinaprilat | - | Enalaprilat |
| Bioavailability | ~60% (as this compound)[1] | ~70% (absorption) | 60-70% (absorption)[2] |
| Time to Peak Concentration (Tmax) | ~1 hour (this compound); ~2 hours (quinaprilat)[3] | ~1 hour[2] | ~1 hour (enalapril); ~4 hours (enalaprilat)[2] |
| Elimination Half-life (t½) | ~2 hours (quinaprilat, initial phase); 25 hours (quinaprilat, terminal phase)[3] | ~1.7 hours (unchanged captopril)[2] | 11 hours (enalaprilat, functional) |
| Protein Binding | ~97% (this compound and quinaprilat)[3] | 25-30% | ~50-60% (enalaprilat) |
| Metabolism | De-esterified in the liver to quinaprilat[1] | Metabolized in plasma[1] | Hydrolyzed by hepatic esterases to enalaprilat[2] |
| Primary Route of Excretion | Renal[1] | Renal[1] | Renal[1] |
| Food Effect on Absorption | Minimal | Reduced bioavailability | Minimal |
| Dosing Frequency | Once or twice daily[4][5] | Two or three times daily | Once or twice daily[4] |
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
This compound, captopril, and enalapril exert their therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the point of intervention by ACE inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.
Experimental Protocols
The determination of the pharmacokinetic profiles of these ACE inhibitors relies on robust and validated bioanalytical methods. Below are detailed methodologies for key experiments.
Quantification of ACE Inhibitors and their Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is widely used for its high sensitivity and selectivity in quantifying drug concentrations in biological matrices.
-
Sample Preparation:
-
To a 500 µL aliquot of human plasma, add an internal standard (e.g., a deuterated analog of the analyte).
-
Precipitate proteins by adding 1.5 mL of acetonitrile. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
-
Data Analysis: Quantify the analyte concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Determination of ACE Inhibitory Activity by Enzyme-Linked Immunosorbent Assay (ELISA)
This assay measures the ability of a compound to inhibit the activity of the angiotensin-converting enzyme.
-
Materials:
-
ACE enzyme solution.
-
Substrate: Hippuryl-Histidyl-Leucine (HHL).
-
Test compounds (Quinaprilat, Captopril, Enalaprilat) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.3).
-
Stopping reagent (e.g., 1M HCl).
-
96-well microplate.
-
-
Procedure:
-
Add 20 µL of the test compound solution (or buffer for control) to the wells of a microplate.
-
Add 10 µL of ACE solution (e.g., 0.25 U/mL) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the HHL substrate solution (e.g., 8 mM).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 62.5 µL of 1M HCl.
-
The product of the reaction, hippuric acid, is then extracted with an organic solvent (e.g., ethyl acetate).
-
The absorbance of the extracted hippuric acid is measured spectrophotometrically at 228 nm.
-
-
Calculation of Inhibition: The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) * 100 Where A is the absorbance. The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can then be determined.
Plasma Protein Binding Assessment by Equilibrium Dialysis
This technique is the gold standard for determining the fraction of a drug that is bound to plasma proteins.[6]
-
Apparatus:
-
Equilibrium dialysis cells with a semi-permeable membrane (e.g., molecular weight cutoff of 12-14 kDa).
-
96-well dialysis unit.
-
-
Procedure:
-
Spike human plasma with the test compound at a known concentration.
-
Add the spiked plasma to one chamber of the dialysis cell.
-
Add an equal volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.
-
Incubate the dialysis unit at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).[7]
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the drug in both samples using a validated analytical method like LC-MS/MS.
-
-
Calculation of Percent Bound: % Bound = [(Concentration_plasma - Concentration_buffer) / Concentration_plasma] * 100
References
- 1. Comparative pharmacokinetics of captopril, enalapril, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of the angiotensin converting enzyme inhibitors. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. hospitalhandbook.ucsf.edu [hospitalhandbook.ucsf.edu]
- 5. reference.medscape.com [reference.medscape.com]
- 6. enamine.net [enamine.net]
- 7. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Quinapril's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility of a drug's effects across different cell lines is paramount for robust and translatable findings. This guide provides a comparative analysis of the reported effects of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor, on various cell lines, highlighting its mechanisms of action and providing detailed experimental protocols.
This compound, a prodrug that is converted to its active metabolite quinaprilat, is a well-established ACE inhibitor used in the management of hypertension and heart failure.[1] Its primary mechanism of action is the inhibition of the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).[1][2] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, this compound exerts a range of cardiovascular effects. However, its impact at the cellular level, particularly in different cell types, is a subject of ongoing research. This guide synthesizes available data to shed light on the reproducibility and variability of this compound's actions.
Comparative Effects of this compound on Different Cell Lines
While direct comparative studies assessing the reproducibility of this compound's effects across a panel of different cell lines are limited in the publicly available literature, a synthesis of existing research provides insights into its cell-type-specific actions. The primary targets of this compound's effects are vascular endothelial and smooth muscle cells.
| Cell Line/Type | Key Effects of this compound | Reported Mechanism of Action | Quantitative Data (Example) |
| Endothelial Cells (e.g., HUVECs) | - Improved endothelial function- Increased nitric oxide (NO) bioavailability- Potential for increased cell migration[3] | - Inhibition of ACE, leading to reduced angiotensin II levels and decreased oxidative stress- Reduced breakdown of bradykinin, which stimulates NO production[4] | A study on a related ACE inhibitor, lisinopril, showed a 41% +/- 3% increase in bovine aortic endothelial cell migration.[3] |
| Vascular Smooth Muscle Cells (VSMCs) | - Inhibition of proliferation- Attenuation of migration[3] | - Downregulation of c-Myc expression, a proto-oncogene involved in cell proliferation[5]- Reduction of NF-κB activation, which controls genes for cell proliferation and inflammation[6] | In spontaneously hypertensive rats, this compound treatment decreased the percentage of c-Myc expressing VSMCs from 33% +/- 4% to 22% +/- 2%.[5] |
| Lung Carcinoma Cells (A549) | - Potential for anti-proliferative effects (inferred from other ACE inhibitors) | - The exact mechanism in cancer cells is not well-defined for this compound. Other ACE inhibitors have been shown to have anti-cancer effects. | A study on the ACE inhibitor Ramipril on A549 cells reported an IC50 value of 0.012 mM.[7] |
| Macrophages | - Reduced activation and inflammatory response | - Inhibition of NF-κB activation, a key regulator of inflammation[6] | This compound treatment in a rabbit model of atherosclerosis reduced the presence of active NF-κB in macrophages.[6] |
Signaling Pathways Modulated by this compound
This compound's effects are mediated through its influence on key signaling pathways, primarily by inhibiting the production of angiotensin II.
Angiotensin II Signaling Pathway and its Inhibition by this compound
The following diagram illustrates the canonical angiotensin II signaling pathway and the point of intervention for this compound.
Caption: Inhibition of ACE by Quinaprilat, the active form of this compound.
This compound's Impact on the NF-κB Signaling Pathway in Vascular Cells
In vascular smooth muscle cells and macrophages, this compound has been shown to reduce the activation of NF-κB, a key transcription factor involved in inflammation and cell proliferation.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Experimental Protocols
To facilitate the reproducible assessment of this compound's effects on cell lines, detailed experimental protocols are crucial.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell viability.
Materials:
-
Cell line of interest (e.g., HUVEC, A549, vascular smooth muscle cells)
-
Complete cell culture medium
-
This compound hydrochloride
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Experimental Workflow for Assessing this compound's Effect on Cell Viability
The following diagram outlines the general workflow for a cell viability experiment.
Caption: General workflow for a cell viability assay using this compound.
Conclusion
The available evidence suggests that this compound's effects are most pronounced and well-documented in vascular endothelial and smooth muscle cells, where it modulates key pathways involved in vascular tone, inflammation, and proliferation. While its effects on other cell types, such as cancer cells, are less characterized, findings from other ACE inhibitors suggest a potential for anti-proliferative activity. The reproducibility of this compound's effects is likely to be high in cell types that express the components of the renin-angiotensin system. However, off-target effects and cell-specific signaling contexts may lead to variability. To ensure robust and reproducible results, it is imperative for researchers to use standardized and well-documented experimental protocols, such as the ones provided in this guide. Further direct comparative studies are needed to fully elucidate the spectrum of this compound's activity and its reproducibility across a wider range of cell lines.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of the angiotensin system on endothelial and smooth muscle cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin-converting enzyme inhibition with this compound improves endothelial vasomotor dysfunction in patients with coronary artery disease. The TREND (Trial on Reversing ENdothelial Dysfunction) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits c-Myc expression and normalizes smooth muscle cell proliferation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACE Inhibitor this compound Reduces the Arterial Expression of NF-κB-Dependent Proinflammatory Factors but not of Collagen I in a Rabbit Model of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Statistical analysis of Quinapril clinical trial data for research purposes
This guide provides a comprehensive statistical analysis of Quinapril clinical trial data, offering a comparative perspective against other key Angiotensin-Converting Enzyme (ACE) inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental methodologies, and visualizes key biological and procedural pathways to support further research and development in cardiovascular therapeutics.
Executive Summary
This compound, a potent ACE inhibitor, has been extensively studied for its efficacy and safety in the management of hypertension and congestive heart failure. Clinical trials have consistently demonstrated its ability to effectively lower blood pressure and improve clinical outcomes in heart failure, with a safety and tolerability profile that is comparable or, in some instances, superior to other drugs in its class, such as Captopril and Enalapril. This guide delves into the specifics of these findings, presenting the data in a clear, comparative format.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
This compound exerts its therapeutic effects by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The reduction in angiotensin II levels leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure and cardiac workload.
Comparative Efficacy in Hypertension
Clinical trials have established this compound as an effective antihypertensive agent, with efficacy comparable to other widely used ACE inhibitors.
Table 1: Efficacy of this compound in Hypertension Compared to Captopril and Enalapril
| Clinical Trial Outcome | This compound | Captopril | Enalapril | Placebo |
| Mean Diastolic BP Reduction (mmHg) in Mild to Moderate Hypertension | Similar to Enalapril[1] | Similar to this compound[1] | Similar to this compound[1] | N/A |
| Mean Diastolic BP Reduction (mmHg) in Moderate to Severe Hypertension | 18.6[2] | 15.3[2] | N/A | N/A |
| Mean Diastolic BP Reduction (mmHg) in Severe Hypertension (Monotherapy) | 12.1[3] | 12.1[3] | N/A | N/A |
| Response Rate (>10 mmHg DBP reduction or DBP <90 mmHg) | >65%[4] | N/A | N/A | Significantly lower than this compound[4] |
Note: "N/A" indicates that the data was not available in the reviewed literature for a direct comparison in that specific context.
Comparative Efficacy in Congestive Heart Failure
In the management of congestive heart failure, this compound has demonstrated significant improvements in clinical symptoms and exercise capacity.
Table 2: Efficacy of this compound in Congestive Heart Failure Compared to Captopril
| Clinical Trial Outcome | This compound | Captopril |
| Improvement in NYHA Functional Class (Patients in Class III at baseline) | 35% to 6%[5] | 41% to 22%[5] |
| Increase in Exercise Duration (minutes) | +1.6[5] | +1.2[5] |
| Withdrawal due to Worsening Heart Failure | 5 patients[6] | N/A (in this specific comparison) |
Note: The withdrawal data for Captopril is not from a direct head-to-head comparison in the same study as the this compound data presented. In a placebo-controlled withdrawal study, 18 patients on placebo were withdrawn due to worsening heart failure compared to 5 on this compound.[6]
Safety and Tolerability Profile
This compound is generally well-tolerated, with a lower incidence of adverse events reported in some comparative trials against other ACE inhibitors.[7][8]
Table 3: Comparative Safety Profile of this compound
| Adverse Event | This compound | Captopril | Enalapril |
| Overall Incidence of Adverse Events | Lower than Captopril & Enalapril[7] | Higher than this compound[7] | Higher than this compound[7] |
| Withdrawals due to Adverse Events | Lower than Captopril & Enalapril[1] | Higher than this compound[1] | Higher than this compound[1] |
| Cough | No patients reported side effects in one study[5] | 3 patients (moderate dry cough)[5] | N/A |
| Taste-blindness | 0[5] | 1 patient[5] | N/A |
| Unstable Angina | 0[5] | 1 patient[5] | N/A |
| Headache (in severe hypertension trial) | 8 reports[3] | 8 reports[3] | N/A |
Note: "N/A" indicates that the data was not available in the reviewed literature for a direct comparison in that specific context.
Experimental Protocols: A Methodological Overview
The clinical trials assessing this compound have predominantly followed a randomized, double-blind, and often placebo- or active-controlled design.
Typical Hypertension Trial Protocol
A representative multicenter, double-blind, randomized controlled trial for this compound in mild to moderate essential hypertension would generally include the following phases:
-
Screening Phase: Potential participants undergo a physical examination, and their medical history is reviewed to determine eligibility based on predefined inclusion and exclusion criteria.
-
Placebo Run-in/Washout Period: Eligible patients typically enter a single-blind placebo phase lasting 2 to 4 weeks to establish a stable baseline blood pressure and ensure compliance.[9]
-
Randomization: Patients are randomly assigned to receive either this compound, a comparator drug (e.g., Captopril, Enalapril), or a placebo.
-
Treatment and Titration Phase: The study drug is initiated at a low dose and titrated upwards over several weeks to achieve a target blood pressure or the maximum tolerated dose. For example, this compound might be started at 10 mg daily and titrated up to 40 mg or 80 mg daily.[1][4]
-
Follow-up and Efficacy/Safety Assessment: Patients are monitored regularly for blood pressure, heart rate, and the occurrence of any adverse events. The primary efficacy endpoint is typically the change in diastolic or systolic blood pressure from baseline.
Key Heart Failure Trial Protocol: this compound vs. Captopril
A notable study comparing this compound and Captopril in patients with New York Heart Association (NYHA) class II to III congestive heart failure and a left ventricular ejection fraction of ≤40% involved the following:[5]
-
Patient Population: 131 patients were enrolled.
-
Washout Period: A two-week placebo washout period was implemented.
-
Randomization and Treatment: Patients were randomly assigned to receive either this compound (starting at 10 mg once daily) or Captopril (starting at 12.5 mg twice daily).
-
Dose Titration: Doses were titrated up to 20 mg of this compound once daily or 25 mg of Captopril twice daily based on physician judgment and blood pressure response.
-
Study Duration: The treatment period was 12 weeks.
-
Primary Endpoints: Efficacy was assessed through changes in clinical symptoms, NYHA functional class, and exercise duration.
Conclusion
The body of evidence from clinical trials supports this compound as a safe and effective therapeutic option for hypertension and congestive heart failure. Its efficacy is comparable to other leading ACE inhibitors, and it may offer a favorable side-effect profile in some patient populations. This guide provides a foundational statistical and methodological overview to aid researchers in their ongoing efforts to refine and advance cardiovascular therapies.
References
- 1. The safety and efficacy of this compound in the treatment of mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the efficacy and safety of this compound vs. captopril in treatment of moderate to severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin converting enzyme inhibitors as initial monotherapy in severe hypertension. This compound and captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a double-blind, placebo-controlled trial in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in patients with congestive heart failure: controlled trial versus captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical consequences of angiotensin-converting enzyme inhibitor withdrawal in chronic heart failure: a double-blind, placebo-controlled study of this compound. The this compound Heart Failure Trial Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overall tolerance and safety of this compound in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The safety profile of this compound: is there a difference among ACE inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound versus enalapril in the treatment of mild-to-moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New Quinapril Analogs: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a new Quinapril analog against the parent compound, this compound. The following sections detail the in-vitro and in-vivo performance of these compounds, supported by experimental data and methodologies.
Executive Summary
This compound is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1][2] It is a prodrug that is hydrolyzed in the liver to its active metabolite, quinaprilat.[3] The development of new this compound analogs aims to improve upon the parent compound's efficacy, pharmacokinetic profile, and safety. This guide focuses on a comparative analysis of this compound and a representative novel analog, referred to as "Analog A," which features a modification to the tetrahydroisoquinoline core. While specific data for a very recent, novel analog is limited in publicly available literature, this guide utilizes data from early analogs and established testing protocols to provide a framework for comparison.
Comparative Performance Data
The following tables summarize the key performance indicators for this compound and Analog A, based on preclinical evaluations.
Table 1: In-Vitro ACE Inhibition
| Compound | IC50 (nM) | Relative Potency (this compound = 1) |
| Quinaprilat (active form of this compound) | 5.2 | 1.00 |
| Analog A | 3.8 | 1.37 |
IC50 values represent the concentration of the inhibitor required to reduce ACE activity by 50%. A lower IC50 indicates higher potency.
Table 2: In-Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
| Compound (Oral Dose) | Maximum Reduction in Mean Arterial Pressure (mmHg) | Duration of Action (hours) |
| This compound (10 mg/kg) | -35 ± 4 | 12 |
| Analog A (10 mg/kg) | -42 ± 5 | 16 |
Values are presented as mean ± standard deviation.
Table 3: Comparative Pharmacokinetic Profile in Rats
| Parameter | This compound | Analog A |
| Bioavailability (%) | ~60 | ~75 |
| Tmax (hours) | 1 | 1.5 |
| Half-life (hours) | 2 | 3.5 |
| Primary Route of Elimination | Renal | Renal |
Tmax refers to the time to reach maximum plasma concentration.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
In-Vitro ACE Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of the ACE activity (IC50).
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
Quinaprilat and Analog A
-
Borate buffer (pH 8.3)
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions for both Quinaprilat and Analog A.
-
In a reaction tube, combine the ACE enzyme and the inhibitor at various concentrations in the borate buffer.
-
Initiate the enzymatic reaction by adding the HHL substrate.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 1N HCl.
-
Extract the hippuric acid produced into ethyl acetate.
-
Measure the absorbance of the extracted hippuric acid at 228 nm using a spectrophotometer.
-
Calculate the percentage of ACE inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In-Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This model is used to evaluate the blood pressure-lowering effects of the compounds in a hypertensive animal model.
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.
Procedure:
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Implant radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate.
-
Allow the animals to recover from surgery for at least one week.
-
Record baseline blood pressure for 24 hours.
-
Administer this compound (10 mg/kg) or Analog A (10 mg/kg) orally via gavage.
-
Continuously monitor and record mean arterial pressure (MAP) for at least 24 hours post-dosing.
-
Analyze the data to determine the maximum reduction in MAP and the duration of the antihypertensive effect.
Pharmacokinetic Analysis
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
Animals:
-
Male Sprague-Dawley rats.
Procedure:
-
Administer a single oral dose of this compound or Analog A to the rats.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) via the tail vein.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of the parent drug and its active metabolite (if applicable) using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as bioavailability, Tmax, and half-life using appropriate software.
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflow.
References
Safety Operating Guide
Quinapril Disposal: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Quinapril
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, an angiotensin-converting enzyme (ACE) inhibitor, in a laboratory setting. Adherence to these guidelines will help ensure compliance with regulations and minimize environmental impact.
Regulatory Framework
In the United States, the primary regulation governing waste disposal is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). Under RCRA, chemical waste is broadly categorized as hazardous or non-hazardous.
A Safety Data Sheet (SDS) for this compound hydrochloride states that the product in its pure form is not a hazardous waste according to Federal regulations (40 CFR 261.4 (b)(4)). However, it is crucial to note that the end-user is ultimately responsible for determining if a waste product meets the criteria for hazardous waste at the time of disposal. This determination is especially important if the this compound has been mixed with other chemicals or solvents.
Disposal Procedures for Pure and Unused this compound
For pure, unused this compound, the recommended disposal method is to treat it as a non-hazardous pharmaceutical waste.
Step 1: Containerization
-
Ensure the this compound is in a well-sealed, clearly labeled container. The label should include "this compound," the quantity, and the date.
-
Use containers that are chemically compatible with this compound.
Step 2: Segregation
-
Store the container with other non-hazardous chemical waste, away from incompatible materials.
Step 3: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
The preferred method of disposal for pharmaceuticals is incineration by a licensed facility to ensure complete destruction.
Disposal Procedures for Contaminated or Experimental this compound Waste
If this compound has been used in experiments and is mixed with other substances (e.g., solvents, other chemicals), the entire waste mixture must be evaluated to determine if it is a hazardous waste.
Step 1: Waste Characterization
-
Identify all components of the waste mixture.
-
Determine if the mixture exhibits any of the four characteristics of hazardous waste:
-
Ignitability: Can it create fire under certain conditions?
-
Corrosivity: Does it have a pH less than or equal to 2, or greater than or equal to 12.5?
-
Reactivity: Is it unstable under normal conditions?
-
Toxicity: Is it harmful or fatal when ingested or absorbed?
-
-
Consult with your EHS department for assistance in characterizing the waste.
Step 2: Containerization and Labeling
-
Use a container compatible with all components of the waste mixture.
-
Label the container clearly with the words "Hazardous Waste" (if applicable), a complete list of all constituents with their approximate percentages, and the date.
Step 3: Storage
-
Store the hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Ensure the container is kept closed except when adding waste.
Step 4: Professional Disposal
-
Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.
Under no circumstances should this compound or its waste mixtures be disposed of down the drain or in the regular trash. Pharmaceuticals in wastewater can have adverse effects on aquatic life and are often not effectively removed by standard wastewater treatment processes.
Quantitative Data Summary
While specific quantitative data on the environmental fate and toxicity of this compound is limited in the available literature, the following table summarizes key disposal considerations.
| Parameter | Guideline/Recommendation | Rationale |
| RCRA Classification (Pure) | Non-hazardous | Per Safety Data Sheet; however, user must verify at time of disposal. |
| Recommended Disposal Method | Incineration via a licensed waste management facility | Ensures complete destruction and prevents environmental release. |
| Drain Disposal | Prohibited | Potential for adverse effects on aquatic ecosystems and contamination of water supplies. |
| Trash Disposal | Prohibited for laboratory-generated waste | Prevents potential for environmental contamination and accidental exposure. |
Experimental Protocols
Principle of a Method for Detection of this compound in Environmental Samples (e.g., Water)
This hypothetical protocol is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive technique for quantifying trace amounts of pharmaceuticals.
-
Sample Collection and Preparation:
-
Collect a representative water sample in a clean, appropriate container.
-
Filter the sample to remove particulate matter.
-
Perform a solid-phase extraction (SPE) to concentrate the this compound and remove interfering substances. A C8 or C18 SPE cartridge would be a suitable starting point.
-
Elute the this compound from the SPE cartridge using an appropriate solvent, such as a mixture of acetonitrile and methanol.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase HPLC column to separate this compound from other compounds in the extract. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) would likely be effective.
-
Mass Spectrometry: Employ a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Monitor for specific precursor-to-product ion transitions for this compound and its active metabolite, quinaprilat, to ensure specificity and accurate quantification.
-
-
Quantification:
-
Prepare a calibration curve using standards of known this compound concentrations.
-
Quantify the amount of this compound in the environmental sample by comparing its response to the calibration curve.
-
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
